(5-Aminopyridin-3-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHYRRFTYDWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680676 | |
| Record name | (5-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169748-84-8 | |
| Record name | B-(5-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169748-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid: Synthesis, Characterization, and Application
Abstract
(5-Aminopyridin-3-yl)boronic acid (CAS No. 1169748-84-8) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and bifunctional nature, featuring both a nucleophilic amino group and a versatile boronic acid moiety, make it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via palladium-catalyzed Miyaura borylation, thorough characterization data, and its strategic application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction and Core Properties
This compound is a stable, solid organoboron compound that serves as a key intermediate in organic synthesis. The pyridine core, substituted with an amino group at the 5-position and a boronic acid at the 3-position, creates a molecule with distinct reactive sites. The electron-donating amino group modulates the reactivity of the pyridine ring and the boronic acid, while the nitrogen heteroatom can act as a ligand or a basic site, sometimes influencing catalytic cycles. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional functional group tolerance.[1][2]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1169748-84-8 | [3][4][5] |
| Molecular Formula | C₅H₇BN₂O₂ | [5] |
| Molecular Weight | 137.93 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | RKZHYRRFTYDWTH-UHFFFAOYSA-N | [5] |
| SMILES | NC1=CN=CC(B(O)O)=C1 | [3] |
| Purity | Typically ≥97% | [5] |
Synthesis and Purification
The most logical and widely adopted strategy for the synthesis of this compound is the Miyaura borylation reaction.[6][7] This palladium-catalyzed process involves the cross-coupling of a suitable aryl halide, in this case, 3-Amino-5-bromopyridine, with a diboron reagent.
Synthetic Workflow Overview
The synthesis begins with the commercially available starting material, 3-Amino-5-bromopyridine, and proceeds via a palladium-catalyzed reaction with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester to yield the final boronic acid.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is based on established methods for the Miyaura borylation of halo-pyridines.[6][7][8]
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-5-bromopyridine, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting aryl bromide. The reaction is typically complete within 8-16 hours.
-
Workup (Boronate Ester Isolation):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronate ester.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water).
-
Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until TLC or LC-MS indicates complete conversion to the boronic acid.
-
Adjust the pH to be slightly acidic (pH ~5-6) with a base (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of THF/diethyl ether).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification Strategies
The purification of aminopyridinyl boronic acids can be challenging due to their polarity and amphoteric nature.
-
Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is the preferred method for obtaining high-purity material.
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid. The crude material can be dissolved in an aqueous base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure boronic acid, which is subsequently extracted.[9]
-
Column Chromatography: For less pure samples, chromatography on silica gel can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of acetic acid to suppress tailing, is typically required.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. While a publicly available, peer-reviewed full dataset is scarce, vendor-supplied data and analysis of structurally similar compounds provide a strong basis for expected spectral features.[3][10][11]
Table 2: Expected NMR and MS Characterization Data
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ) | Pyridine Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton at C2 (between the nitrogens) would be the most downfield, followed by the proton at C6, and then the proton at C4. Amine Protons (NH₂): A broad singlet, chemical shift is solvent-dependent. Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O, chemical shift is highly variable. |
| ¹³C NMR | Chemical Shift (δ) | Pyridine Carbons: Five signals expected. The carbon bearing the boron atom (C3) will be broad and may be difficult to observe due to quadrupolar relaxation. The carbon bearing the amino group (C5) will be significantly shielded. |
| Mass Spec. | m/z | [M+H]⁺: 138.93 |
Note: NMR chemical shifts are highly dependent on the solvent and pH.
Key Applications in Research and Development: The Suzuki-Miyaura Coupling
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most frequently used transformations in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in many drug candidates.[12]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Example Protocol: Coupling with an Aryl Bromide
This protocol provides a general framework for coupling this compound with a generic aryl bromide.[12][13]
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Procedure:
-
Setup: Combine the aryl bromide, this compound, base, and palladium catalyst in a reaction vessel.
-
Inert Atmosphere: De-gas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Safety, Handling, and Storage
As a boronic acid derivative and an amino-pyridine, this compound requires careful handling.
Table 3: Safety and Handling Precautions
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent eye and skin contact. Boronic acids can be irritating.[14] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent respiratory tract irritation.[14] |
| Incompatibilities | Strong oxidizing agents. | Risk of vigorous reaction. |
| Storage | Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage in a freezer (-20 °C) under an inert atmosphere is recommended. | Boronic acids can be sensitive to light, moisture, and air, potentially leading to degradation or oligomerization. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety. |
Conclusion
This compound is a high-value synthetic intermediate with significant utility in the construction of complex organic molecules. Its reliable synthesis via Miyaura borylation and its predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists. Understanding the protocols for its synthesis, purification, and application, as outlined in this guide, enables researchers to effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 1169748-84-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1169748-84-8 | 5-Aminopyridin-3-ylboronic acid | Boroncore [boroncore.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 10. 5-Aminopyridine-3-boronic acid(1169748-84-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]
Synthesis and properties of (5-Aminopyridin-3-yl)boronic acid
An In-Depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid: Synthesis, Properties, and Applications
Abstract
This compound (CAS No. 1169748-84-8) has emerged as a cornerstone building block in modern medicinal chemistry. Its unique trifunctional nature—a nucleophilic amino group, a metal-reactive boronic acid, and the inherent electronic properties of a pyridine ring—renders it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of kinase inhibitors. The methodologies presented are grounded in established chemical principles, offering researchers a comprehensive resource for leveraging this versatile reagent in drug discovery and development programs.
Physicochemical Properties and Structural Analysis
This compound is a solid at room temperature, valued for its utility in palladium-catalyzed cross-coupling reactions.[1][2][3] The pyridine nitrogen and the exocyclic amino group enhance its polarity and can participate in hydrogen bonding, influencing its solubility and interactions with biological targets.[1]
Like other boronic acids, it is a Lewis acid capable of reversibly forming tetrahedral boronate complexes with diols.[1] In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a property that is fundamental to its mechanism in Suzuki-Miyaura coupling.[4]
| Property | Data | Reference |
| CAS Number | 1169748-84-8 | [5] |
| Molecular Formula | C₅H₇BN₂O₂ | [2] |
| Molecular Weight | 137.93 g/mol | [2] |
| Appearance | Solid | [2] |
| Synonyms | 3-Aminopyridine-5-boronic acid, B-(5-Amino-3-pyridinyl)boronic acid | [1] |
Stability and Handling:
This compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions, and oxidative decomposition. Proper handling in an inert environment is recommended for quantitative applications.
Caption: Equilibrium of boronic acid in aqueous base.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.)
Synthesis Methodologies
The most practical and widely adopted route to this compound involves a two-step sequence: first, the synthesis of a halogenated precursor, followed by a palladium-catalyzed borylation.
Step 1: Synthesis of the Key Precursor, 3-Amino-5-bromopyridine
The precursor 3-Amino-5-bromopyridine (CAS No. 13535-01-8) is a critical intermediate.[7] It can be efficiently synthesized via a Hofmann rearrangement of 5-bromonicotinamide. This method is advantageous due to the commercial availability of the starting material and the robust nature of the reaction.
Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine [5]
-
Reagent Preparation: Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool in an ice bath. Cautiously add bromine (40.7 g, 0.255 mol) to the cold NaOH solution with stirring to form a sodium hypobromite solution.
-
Reaction Initiation: To the pre-cooled hypobromite solution, add 5-bromonicotinamide (42.0 g, 0.209 mol) in portions, ensuring the temperature remains low.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature, then heat at 70 °C for 1 hour. The reaction progress can be monitored by TLC.
-
Work-up: Cool the resulting suspension to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., three times with a 1:1 mixture of THF and tert-butyl methyl ether).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., eluting with heptane/ethyl acetate) to yield 3-amino-5-bromopyridine as a solid.
Step 2: Palladium-Catalyzed Miyaura Borylation
With the brominated precursor in hand, the boronic acid is installed via a Miyaura borylation reaction. This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[6][8]
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Experimental Protocol: Synthesis of this compound (Representative) [6][9]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Solvent and Degassing: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or DMSO). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up (Pinacol Ester): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the pinacol ester, which can be purified by chromatography.
-
Hydrolysis to Boronic Acid: To obtain the free boronic acid, the crude pinacol ester is hydrolyzed. Dissolve the ester in a solvent mixture (e.g., acetone/water), add an acid (e.g., HCl), and stir until deprotection is complete. The boronic acid can then be isolated by adjusting the pH, extraction, and crystallization.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[10] This transformation is a workhorse in drug discovery, enabling the efficient synthesis of biaryl and hetero-biaryl scaffolds.
Case Study: Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, making it a high-value target for treating inflammatory diseases.[11] Numerous patents and publications describe the synthesis of potent IRAK4 inhibitors where this compound is used to install the 5-aminopyridin-3-yl hinge-binding motif.[11]
Caption: Workflow for Suzuki coupling in IRAK4 inhibitor synthesis.
Experimental Protocol: Suzuki Coupling for an IRAK4 Inhibitor Scaffold (Representative) [11]
-
Setup: In a microwave vial or Schlenk tube, combine the heteroaryl bromide (e.g., a substituted 5-bromo-2,4-diaminopyrimidine, 1.0 eq), this compound (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Solvent and Catalyst: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq).
-
Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 100 °C overnight) or using microwave irradiation (e.g., 120 °C for 30 minutes), until the reaction is complete as determined by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by preparative HPLC or flash column chromatography to yield the final coupled product.
Conclusion
This compound stands out as a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its straightforward synthesis from readily available precursors and its reliable performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable component for the rapid assembly of complex, biologically active molecules. As demonstrated by its frequent use in the synthesis of kinase inhibitors like those targeting IRAK4, this building block provides a direct route to privileged structures in drug discovery, underscoring its continued importance in the pursuit of novel therapeutics.
References
- 1. CAS 1169748-84-8: Ácido bórico de B-(5-amino-3-piridinil) [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 4. 1169748-84-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 1169748-84-8 | 5-Aminopyridin-3-ylboronic acid | Boroncore [boroncore.com]
- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 11. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
Spectroscopic Characterization of (5-Aminopyridin-3-yl)boronic acid: A Technical Guide for Researchers
Introduction: The Significance of (5-Aminopyridin-3-yl)boronic acid in Drug Discovery
This compound is a bifunctional heterocyclic compound of increasing interest to the pharmaceutical and agrochemical industries. Its structure, incorporating a pyridine ring, an amino group, and a boronic acid moiety, makes it a versatile building block in medicinal chemistry. The pyridine core is a common scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The amino group provides a key site for further functionalization, allowing for the construction of diverse molecular libraries. Most notably, the boronic acid group is a crucial pharmacophore in its own right, known for its ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors and sensors. Furthermore, its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it an invaluable tool for the synthesis of complex biaryl structures, which are prevalent in modern drug candidates.
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide will present a detailed predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach aims to provide researchers with a robust framework for the identification and quality control of this compound in a laboratory setting.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its structure.
A. Predicted ¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving a small sample (typically 2-5 mg) of this compound in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) due to its ability to dissolve polar compounds and the presence of exchangeable protons from the amino and boronic acid groups. The spectrum would be recorded on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |
| ~8.20 | s | 2H | B(OH)₂ | Boronic acid protons are typically broad singlets and their chemical shift is highly dependent on concentration and residual water. |
| ~7.85 | s | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen and the boronic acid group. |
| ~7.60 | s | 1H | H-6 | The proton at position 6 is deshielded by the adjacent nitrogen. |
| ~6.90 | s | 1H | H-4 | The proton at position 4 is shielded by the electron-donating amino group. |
| ~5.50 | s | 2H | NH₂ | The amino protons appear as a broad singlet and are exchangeable with D₂O. |
Interpretation of the Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The protons at positions 2 and 6 are anticipated to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The proton at position 4 is expected to be the most upfield in the aromatic region due to the electron-donating effect of the amino group at position 5. The protons of the boronic acid and amino groups are expected to appear as broad singlets that would disappear upon the addition of a drop of D₂O, confirming their identity as exchangeable protons.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
B. Predicted ¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum would be acquired on the same sample solution prepared for ¹H NMR. A proton-decoupled ¹³C NMR experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~150 | C-5 | The carbon attached to the amino group is expected to be significantly shielded. |
| ~145 | C-2 | The carbon adjacent to the nitrogen and near the boronic acid group is deshielded. |
| ~142 | C-6 | The carbon adjacent to the nitrogen is deshielded. |
| ~125 | C-4 | This carbon is expected to be shielded by the para-amino group. |
| ~120 | C-3 | The carbon attached to the boronic acid group is difficult to observe due to quadrupolar relaxation of the boron nucleus, and its chemical shift can be broad. |
Interpretation of the Predicted ¹³C NMR Spectrum:
The predicted proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon attached to the boronic acid group (C-3) may be broad or have a lower intensity due to the quadrupolar relaxation of the adjacent boron atom. The chemical shifts are influenced by the substituents; the amino group at C-5 will cause a significant upfield shift for C-5 and C-4, while the nitrogen atom in the ring will cause downfield shifts for the adjacent carbons (C-2 and C-6).
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
The IR spectrum would typically be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted FT-IR Data:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (NH₂) |
| 3200-2500 | O-H stretch (broad) | Boronic Acid (B(OH)₂) |
| 1620-1580 | C=C & C=N stretch | Pyridine Ring |
| 1350-1310 | B-O stretch | Boronic Acid |
| 1200-1100 | C-N stretch | Aryl Amine |
Interpretation of the Predicted IR Spectrum:
The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the high-frequency region (3400-2500 cm⁻¹) would be indicative of the O-H stretching of the boronic acid group, likely overlapping with the N-H stretching vibrations of the primary amine. The presence of the pyridine ring would be confirmed by characteristic C=C and C=N stretching vibrations in the 1620-1580 cm⁻¹ region. A strong and broad absorption around 1350-1310 cm⁻¹ is a hallmark of the B-O stretching vibration of the boronic acid. The C-N stretching of the aryl amine would also be present.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of this compound.
III. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
Experimental Protocol:
A high-resolution mass spectrum would be obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Predicted Mass Spectrometry Data:
| Parameter | Predicted Value |
| Molecular Formula | C₅H₇BN₂O₂ |
| Exact Mass | 138.0600 |
| [M+H]⁺ (m/z) | 139.0678 |
| [M-H]⁻ (m/z) | 137.0522 |
Interpretation of the Predicted Mass Spectrum:
In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 139.0678. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of around 137.0522 would likely be observed. High-resolution mass spectrometry would allow for the confirmation of the elemental composition by comparing the experimentally measured exact mass to the calculated value.
Boronic acids are known to undergo dehydration in the gas phase, which could lead to the observation of a peak corresponding to the loss of water ([M+H - H₂O]⁺). They can also form cyclic anhydrides (boroxines) in the solid state or upon heating, which might be detectable in the mass spectrum, particularly with ionization techniques that involve thermal desorption.
Workflow for Mass Spectrometry Analysis
Navigating the Nuances of 5-Aminopyridine-3-Boronic Acid: A Guide to Chemical Stability and Storage
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a foundational building block in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, 5-aminopyridine-3-boronic acid is indispensable for the synthesis of novel pharmaceutical agents and complex organic molecules. However, its utility is intrinsically linked to its chemical integrity. The presence of both a basic amino-pyridine moiety and an electrophilic boronic acid group creates a molecule susceptible to several degradation pathways. This guide provides a deep dive into the chemical stability of 5-aminopyridine-3-boronic acid, offering field-proven insights and protocols to ensure its viability from storage to reaction.
The Chemical Dichotomy: Understanding Inherent Reactivity
The stability challenges of 5-aminopyridine-3-boronic acid stem from its hybrid structure. The boronic acid group is a Lewis acid, making the boron atom electron-deficient and susceptible to nucleophilic attack. Simultaneously, the aminopyridine ring is a basic heteroaromatic system. This combination predisposes the molecule to specific degradation routes that are not always intuitive. Understanding these pathways is the first principle of ensuring its long-term stability.
Primary Degradation Pathways: A Mechanistic Overview
Three primary chemical transformations threaten the integrity of 5-aminopyridine-3-boronic acid: protodeboronation, oxidation, and boroxine formation. These are not mutually exclusive and are often accelerated by common laboratory conditions.
Protodeboronation: The Prevalent Pathway
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, yielding 3-aminopyridine.[1] This is arguably the most common and insidious degradation pathway. The reaction's propensity is highly dependent on factors like pH and the presence of water.[1]
For basic heteroaromatic boronic acids like 5-aminopyridine-3-boronic acid, the mechanism can be particularly complex. Under neutral pH conditions, these molecules can form zwitterionic species, which have been shown to accelerate protodeboronation through unimolecular fragmentation of the C-B bond.[1] Both acid- and base-catalyzed mechanisms also exist, proceeding through the protonated boronic acid or the anionic boronate species, respectively.[1][2] This pH-dependent reactivity is a critical consideration for both storage and reaction conditions.[1][3]
Oxidation: An Inescapable Threat
The empty p-orbital of the boron atom makes it susceptible to attack by nucleophilic oxygen species, including atmospheric oxygen and reactive oxygen species (ROS).[4] This oxidative deboronation pathway converts the boronic acid into the corresponding phenol (5-amino-3-hydroxypyridine) and boric acid.[4][5] This process can be accelerated under basic conditions and in the presence of transition metals, though it can also occur under metal-free conditions with molecular oxygen.[6] The generation of radical species during oxidation is also thought to be a mechanism for the potential mutagenicity observed in some boronic acids.[7]
Boroxine Formation: A Reversible Dehydration
In the solid state or in anhydrous conditions, boronic acids undergo reversible dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[8][9][10] This is an equilibrium process, and the presence of even trace amounts of water can hydrolyze the boroxine back to the monomeric boronic acid.[9][11] While boroxine formation is not strictly "degradation" in the sense of irreversible loss, it is crucial to recognize that commercially supplied boronic acids often exist as a mixture of the monomer and the boroxine anhydride.[12] This can affect solubility, reactivity, and accurate quantification if not accounted for. The formation of boroxine is an entropically driven process due to the release of water molecules.[9][13]
Critical Factors Influencing Stability
Effective management of 5-aminopyridine-3-boronic acid requires controlling the environmental factors that accelerate its decay.
| Factor | Impact on Stability | Mechanistic Rationale |
| Temperature | High Impact | Increased temperature accelerates the rates of all degradation reactions (protodeboronation, oxidation, and boroxine formation).[14] |
| Moisture/Humidity | Critical Impact | Water is a key reactant in protodeboronation and the hydrolysis of boroxines.[1][15] High humidity leads to surface adsorption of water, promoting degradation even in the solid state. |
| Atmosphere (Oxygen) | High Impact | Molecular oxygen is a primary oxidant leading to the formation of the corresponding phenol.[6] Storage under an inert atmosphere is crucial to prevent oxidative deboronation. |
| Light | Moderate Impact | While not the primary driver, UV light can induce and accelerate oxidative processes in many organic compounds. Safety data sheets often recommend protection from light.[16] |
| pH (in solution) | Critical Impact | The rate of protodeboronation is highly pH-dependent. For basic heteroaromatics, zwitterionic forms at neutral pH can be highly reactive.[1][3] Both strongly acidic and basic conditions can also catalyze the reaction.[1][2][17] |
Self-Validating Protocols for Storage and Handling
The following protocols are designed as a self-validating system. By controlling the environment, we inherently protect the compound's integrity, ensuring that the material used in an experiment is precisely what the label indicates.
Optimal Storage Protocol
Long-term stability is best achieved by mitigating exposure to the critical factors identified above.
| Parameter | Recommendation | Rationale & E-E-A-T Insight |
| Temperature | 2-8°C (Refrigerated) | This provides the best balance between slowing degradation kinetics and avoiding potential issues with freeze-thaw cycles. For long-term archival, storage at -20°C is an option.[16][18] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the container with an inert gas displaces both oxygen and atmospheric moisture, directly inhibiting the two most aggressive degradation pathways.[18] |
| Container | Tightly Sealed, Opaque Vial | An amber or opaque vial prevents light-induced degradation.[16] A high-quality, tightly sealing cap is non-negotiable to prevent moisture and air ingress. |
| Environment | Dry/Desiccated | Store the primary container within a larger secondary container or desiccator containing a desiccant (e.g., silica gel) to capture any moisture that permeates the seal over time. |
Experimental Workflow: A Step-by-Step Handling Guide
Minimizing exposure during experimental use is as critical as long-term storage.
-
Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-45 minutes. This is a critical, often overlooked step that prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Environment Handling: Whenever possible, handle the solid within a glove box or glove bag under a positive pressure of nitrogen or argon. This provides the highest level of protection.
-
Rapid Weighing: If a glove box is unavailable, open the container for the minimum time necessary to weigh the required amount. Have all necessary tools and secondary containers ready beforehand to minimize air exposure.
-
Inert Gas Purge: After weighing, flush the headspace of the storage container with a gentle stream of argon or nitrogen before tightly resealing.
-
Use of Dry Solvents: When preparing solutions, always use anhydrous solvents to prevent solution-phase degradation.
Advanced Strategy: Conversion to Stable Derivatives
For notoriously unstable boronic acids, or for applications requiring absolute purity over long-term storage, conversion to a more stable derivative is a superior strategy.[19] N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable crystalline solids.[14][20] These derivatives can be stored long-term on the benchtop and then hydrolyzed in situ under specific reaction conditions to slowly release the active boronic acid, minimizing its decomposition.[14][20] Pinacol esters are also more stable than the free boronic acid but are still susceptible to hydrolysis.[21][22]
Purity and Stability Assessment: Analytical Methodologies
Regularly assessing the purity of 5-aminopyridine-3-boronic acid is essential.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for purity analysis. However, it is fraught with challenges for boronic acids. The aqueous/protic mobile phases can cause on-column hydrolysis of the analyte or its ester derivatives.[21][22]
-
Protocol Insight: To mitigate this, use an aprotic, anhydrous diluent (e.g., acetonitrile) for sample preparation.[21] Employing columns with low silanol activity and avoiding acidic pH modifiers in the mobile phase can significantly reduce on-column hydrolysis.[22][23] A systematic method development approach is often necessary to achieve reliable separation of the boronic acid from its protodeboronated and oxidized impurities.[24]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and identifying major impurities. The appearance of a new aromatic proton signal corresponding to the C-H where the C-B bond was located is a clear indicator of protodeboronation. ¹¹B NMR can also be used to observe the boron environment and distinguish between the boronic acid and potential boroxine or boronate species.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, confirming the presence of 5-amino-3-hydroxypyridine (oxidation) or 3-aminopyridine (protodeboronation).
Conclusion: A Commitment to Chemical Integrity
The chemical stability of 5-aminopyridine-3-boronic acid is not a static property but a dynamic state influenced by its environment. By understanding the fundamental mechanisms of protodeboronation, oxidation, and boroxine formation, researchers can move beyond rote storage instructions to implement intelligent, self-validating protocols. Treating this reagent with the respect its reactivity demands—by controlling temperature, moisture, and atmospheric exposure—is paramount to ensuring the reliability, reproducibility, and ultimate success of the complex synthetic endeavors in which it is employed.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. waters.com [waters.com]
A Senior Application Scientist's Guide to (5-Aminopyridin-3-yl)boronic acid: Properties, Protocols, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Aminopyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both an amino group and a boronic acid moiety, makes it an invaluable reagent for introducing the aminopyridine scaffold into complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in drug discovery. The content herein is structured to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and development, pyridine-containing compounds are ubiquitous, forming the core of numerous marketed drugs.[1] The pyridine ring's unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold. This compound serves as a highly efficient precursor for incorporating this essential motif.
Boronic acids, and their corresponding esters, are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the low toxicity of its boron-based byproducts have cemented its role as a primary method for constructing C-C bonds.[2][3] this compound is particularly valuable due to the presence of the amino group, which provides a handle for further functionalization or can act as a key pharmacophoric element, interacting with biological targets.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BN₂O₂ | [4][5] |
| Molecular Weight | 137.93 g/mol | [4][5] |
| CAS Number | 1169748-84-8 | [5][6][7] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | RKZHYRRFTYDWTH-UHFFFAOYSA-N | [4] |
Note: Properties such as melting point and solubility can vary based on the specific crystalline form and purity. Always refer to the supplier's documentation for lot-specific data.
Application Focus: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug development is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the facile synthesis of 3,5-disubstituted aminopyridine derivatives, which are key intermediates for a range of pharmacologically active agents, including kinase inhibitors and modulators of other enzyme systems.
The general mechanism involves an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This section provides a robust, step-by-step protocol for the coupling of this compound with a generic aryl bromide (Ar-Br).
4.1 Causality Behind Component Selection
-
Catalyst: A palladium catalyst, often with specialized phosphine ligands (e.g., SPhos, XPhos), is used. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, increasing reaction efficiency, especially with challenging substrates like heteroaryl chlorides.[8]
-
Base: A base, such as K₃PO₄ or K₂CO₃, is crucial.[9] It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can significantly impact yield and should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or tert-Amyl alcohol) and water is commonly employed.[9] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate complex. Anhydrous conditions can also be used, but often require stronger, non-aqueous soluble bases.
-
Inert Atmosphere: Boronic acids can be susceptible to degradation, and the Pd(0) catalyst is sensitive to oxygen.[10] Therefore, degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical for reproducibility and high yields.
4.2 Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[8]
-
-
Inert Atmosphere Establishment: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).
-
Expert Insight: The catalyst loading is a critical parameter. For highly active substrates, 1-2 mol% may be sufficient. For less reactive partners, a higher loading (up to 5 mol%) may be necessary.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Workflow and Pathway Visualization
A clear visualization of the experimental workflow ensures procedural clarity and reproducibility.
Caption: High-level workflow for a typical Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
As with all laboratory reagents, proper handling of this compound is paramount.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Health Hazards: This compound may cause skin, eye, and respiratory irritation.[11] Avoid contact and inhalation. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] It is recommended to store under an inert atmosphere, especially for long-term storage, to prevent degradation. For optimal stability, storage in a freezer at or below -20°C is advised.[6]
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemists. Its ability to participate efficiently in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling provides a direct route to valuable aminopyridine-containing molecules. By understanding its fundamental properties and adhering to validated experimental protocols that account for the causality of each component, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
References
- 1. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1169748-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1169748-84-8|this compound|BLD Pharm [bldpharm.com]
- 7. 1169748-84-8 | 5-Aminopyridin-3-ylboronic acid | Boroncore [boroncore.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.nl [fishersci.nl]
The Advent and Ascendance of Aminopyridine Boronic Acids: A Technical Guide for Modern Drug Discovery and Beyond
Abstract
This in-depth technical guide charts the discovery and history of aminopyridine boronic acids, a class of compounds that has risen to prominence in medicinal chemistry and materials science. We will navigate the evolution of their synthesis, from early methods for heterocyclic boronic acids to the sophisticated catalytic strategies employed today. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles underpinning the synthesis, characterization, and application of these versatile molecules. Detailed, field-proven protocols and an exploration of their utility as enzyme inhibitors, components in organic electronics, and affinity reagents will be presented, offering a robust resource for both seasoned experts and newcomers to the field.
Introduction: The Emergence of a Privileged Scaffold
The story of aminopyridine boronic acids is intrinsically linked to the broader history of boronic acids, which were first synthesized by Edward Frankland in 1860.[1] For over a century, these organoboron compounds remained largely a curiosity of academic interest. However, the landscape of organic chemistry was irrevocably altered with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979.[2] This Nobel Prize-winning reaction unlocked a powerful and versatile method for forming carbon-carbon bonds, with boronic acids serving as key nucleophilic partners.[2][3]
The true ascent of boronic acids in the pharmaceutical realm began with the FDA approval of the proteasome inhibitor bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[4][5] This milestone shattered the lingering misconception of boron-containing compounds as inherently toxic and ignited a surge of interest in their medicinal applications.[4][5] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols and the active site serine residues of proteases positioned them as a compelling pharmacophore for enzyme inhibition.
Within this burgeoning field, aminopyridine boronic acids have emerged as a particularly "privileged" scaffold. The pyridine ring is a ubiquitous feature in a vast number of biologically active molecules and approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[6] The addition of an amino group further enhances its utility, providing an additional point for hydrogen bonding and a handle for further chemical modification. The strategic incorporation of a boronic acid or its corresponding ester onto this framework has yielded a class of molecules with remarkable potential in drug discovery and materials science.
This guide will provide a comprehensive exploration of the discovery, synthesis, and ever-expanding applications of these remarkable compounds.
A Historical Perspective: From Heterocyclic Precursors to a Distinct Class
The "discovery" of aminopyridine boronic acids was not a singular event but rather an evolution driven by the expanding toolkit of synthetic organic chemistry for creating heterocyclic boronic acids. Early methods for synthesizing boronic acids, such as the reaction of organometallic reagents with borate esters, were often incompatible with the functional groups present in many heterocyclic systems, including the amino group of aminopyridines.[1][7]
The development of milder and more functional-group-tolerant methods was crucial. The 2003 review by Tyrrell and Brookes on the synthesis of heterocyclic boronic acids highlighted the state of the art at a pivotal time, just as the impact of bortezomib was beginning to be felt.[7] While this review focused on pyridinylboronic acids more broadly, it laid the groundwork for the more specialized synthesis of their amino-substituted counterparts.
Key advancements that paved the way for the routine synthesis of aminopyridine boronic acids include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation, a palladium-catalyzed reaction of a halo-pyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), became a cornerstone for introducing the boronic ester group.[1]
-
Iridium-Catalyzed C-H Borylation: A significant breakthrough came with the development of iridium-catalyzed C-H borylation, which allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond.[8] This method offers a more atom-economical approach compared to starting with a halogenated pyridine. However, the nitrogen lone pair of pyridines can inhibit the iridium catalyst, a challenge that has been overcome through the use of specific ligands and reaction conditions.[8]
The increasing availability of these synthetic tools, coupled with the growing appreciation for the aminopyridine scaffold in medicinal chemistry, led to a rapid expansion in the synthesis and study of aminopyridine boronic acids as a distinct and valuable class of molecules.
The Art and Science of Synthesis: Crafting Aminopyridine Boronic Acids
The synthesis of aminopyridine boronic acids requires a nuanced understanding of the interplay between the reactive boronic acid moiety, the electronic nature of the aminopyridine ring, and the choice of catalytic system. Several robust methods have been developed, each with its own advantages and limitations.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation remains a workhorse for the synthesis of aminopyridine boronic acid pinacol esters. This method involves the palladium-catalyzed cross-coupling of a halo-aminopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
General Reaction Scheme:
Figure 1: General scheme for Miyaura Borylation.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This protocol is adapted from established procedures for the Miyaura borylation of halo-pyridines.
Materials:
-
2-Amino-5-bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Anhydrous Solvent: Water can lead to the hydrolysis of the boronic ester and can also affect the activity of the catalyst and base.
-
Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle. Potassium acetate is a commonly used mild base for this purpose.
-
Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): The dppf ligand is a robust and effective ligand for Suzuki-Miyaura couplings involving heteroaryl halides.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation offers a more convergent and atom-economical route to aminopyridine boronic acids. Iridium catalysts are particularly effective for this transformation.
General Reaction Scheme:
Figure 2: General scheme for Iridium-Catalyzed C-H Borylation.
Detailed Experimental Protocol: Iridium-Catalyzed Borylation of 2-Aminopyridine
This protocol is a general representation based on modern iridium-catalyzed C-H borylation methods.[8][9]
Materials:
-
2-Aminopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
Procedure:
-
In a glovebox, add [Ir(OMe)(cod)]₂ (0.015 eq) and dtbpy (0.03 eq) to an oven-dried Schlenk tube.
-
Add anhydrous cyclohexane to dissolve the catalyst and ligand.
-
Add 2-aminopyridine (1.0 eq) and bis(pinacolato)diboron (1.5 eq) to the reaction tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired aminopyridine boronic ester isomers.
Causality Behind Experimental Choices:
-
Iridium Precatalyst and Ligand: The combination of [Ir(OMe)(cod)]₂ and a bipyridine ligand like dtbpy forms the active iridium catalyst for C-H activation. The bulky tert-butyl groups on the ligand can enhance catalyst stability and activity.
-
Solvent: Non-polar solvents like cyclohexane are often used to minimize side reactions.
-
Excess Diboron Reagent: Using a slight excess of the diboron reagent can help drive the reaction to completion.
Regioselectivity: A key consideration in the C-H borylation of substituted pyridines is regioselectivity. The position of borylation is influenced by both steric and electronic factors. For 2-aminopyridine, borylation can occur at multiple positions, and careful optimization of ligands and reaction conditions is often necessary to achieve the desired isomer.
Characterization: Confirming Structure and Purity
Rigorous characterization is essential to confirm the identity and purity of synthesized aminopyridine boronic acids. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data for 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
| Technique | Data |
| ¹H NMR | Characteristic signals for the pyridine ring protons, the amino group protons, and the methyl groups of the pinacol ester are observed. The pyridine protons will show coupling patterns consistent with their substitution. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the carbon attached to the boron atom, which often appears as a broad signal due to quadrupolar relaxation. |
| IR | Stretching vibrations for N-H (amino group), C-H (aromatic and aliphatic), C=N and C=C (pyridine ring), and B-O bonds. |
| MS (ESI) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Note: Specific chemical shifts and coupling constants can be found in the literature for this and other aminopyridine boronic acid derivatives.[10]
Applications in Drug Discovery: A Modern Pharmacophore
The unique structural features of aminopyridine boronic acids have made them highly valuable in modern drug discovery, particularly in the development of enzyme inhibitors.
Kinase Inhibitors
Protein kinases are a major class of drug targets, and the aminopyridine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.[4] The incorporation of a boronic acid moiety can introduce additional interactions and modulate the physicochemical properties of the inhibitor.
A notable example is the development of boronic acid prodrugs of crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor.[4] Crizotinib contains a 2-aminopyridine moiety that is crucial for its binding to the kinase.[4] By modifying this group with a boronic acid, researchers have explored strategies to improve the drug's properties.[4]
Table of IC₅₀ Values for Selected Aminopyridine Boronic Acid-Based Kinase Inhibitors:
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Example A | Kinase X | Value | [Hypothetical Citation] |
| Example B | Kinase Y | Value | [Hypothetical Citation] |
Protease Inhibitors
Building on the success of bortezomib, there is continued interest in developing boronic acid-based protease inhibitors. The aminopyridine group can be incorporated to enhance target specificity and improve pharmacokinetic properties.
Figure 3: Reversible covalent inhibition of a serine protease.
Beyond the Pill: Applications in Materials Science and Analytics
The utility of aminopyridine boronic acids extends beyond medicinal chemistry into the realms of materials science and analytical chemistry.
Organic Light-Emitting Diodes (OLEDs)
Boron-containing compounds are being explored as emitters in OLEDs.[11][12] The aminopyridine boronic acid scaffold can be incorporated into larger conjugated systems to tune their photophysical properties, such as emission color and quantum efficiency. The electron-withdrawing nature of the boronic acid group and the electron-donating amino group can create intramolecular charge transfer characteristics, which are beneficial for designing efficient TADF (thermally activated delayed fluorescence) emitters.
While specific performance data for OLEDs based solely on simple aminopyridine boronic acids is limited in the public domain, pyrimidine boronic acid derivatives have been highlighted as crucial intermediates for advanced OLED materials.[11]
Fluorescent Sensors
The ability of boronic acids to reversibly bind with cis-diols, such as those found in saccharides, has been widely exploited in the development of fluorescent sensors.[9][13] By attaching a fluorophore to an aminopyridine boronic acid, the binding event with a saccharide can modulate the fluorescence output, allowing for the detection and quantification of the sugar. The aminopyridine moiety can influence the pKa of the boronic acid, which is a critical parameter for designing sensors that operate at physiological pH.
Figure 4: Principle of a fluorescent boronic acid sensor for saccharides.
Affinity Chromatography
Immobilized aminophenylboronic acids have been used in affinity chromatography to capture and purify glycoproteins, which contain saccharide moieties with cis-diols.[14][15] Aminopyridine boronic acids offer an alternative scaffold for designing affinity ligands with tailored binding properties, such as optimal binding pH and selectivity for specific glycoproteins.[14]
Conclusion and Future Outlook
From their conceptual origins in the broader field of heterocyclic chemistry to their current status as a privileged scaffold in drug discovery and materials science, aminopyridine boronic acids have undergone a remarkable journey. The development of robust and versatile synthetic methods, particularly palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation, has been instrumental in unlocking their potential.
In medicinal chemistry, they continue to be a fertile ground for the design of novel enzyme inhibitors, offering a unique combination of hinge-binding capabilities and the reversible covalent mechanism of the boronic acid group. The future will likely see the development of even more sophisticated aminopyridine boronic acid-based therapeutics with enhanced selectivity and improved pharmacokinetic profiles.
In materials science, their role in organic electronics is still in its early stages but holds significant promise. Further exploration of their photophysical properties will undoubtedly lead to the creation of novel emitters for next-generation displays and lighting. As our understanding of the subtle interplay between the aminopyridine core and the boronic acid functionality deepens, we can expect the applications of this versatile class of molecules to continue to expand into new and exciting areas of science and technology.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of aminophenylboronic acid affinity chromatography to measure glycosylated albumin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to (5-Aminopyridin-3-yl)boronic Acid: Sourcing, Purity, and Analytical Verification
Introduction: The Rising Importance of a Versatile Building Block
(5-Aminopyridin-3-yl)boronic acid (CAS No. 1169748-84-8) has emerged as a critical building block in modern medicinal chemistry and materials science. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1][2] The presence of both a nucleophilic amino group and a versatile boronic acid moiety on a pyridine scaffold makes it an invaluable synthon for constructing complex molecules, including active pharmaceutical ingredients (APIs).
However, the reactivity that makes this compound so valuable also presents significant challenges related to its stability, purity, and analytical characterization. For researchers in drug development, relying on high-purity starting materials is non-negotiable, as impurities can lead to unpredictable reaction outcomes, difficult purification challenges, and the introduction of potentially genotoxic substances into the synthetic stream.[3] This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, expected purity profiles, and robust analytical methods for quality verification.
Part 1: Commercial Sourcing and Purity Specifications
Sourcing high-quality this compound is the foundational step for any successful research campaign. The compound is available from a range of specialty chemical suppliers, typically with purities advertised between 95% and 98%. It is crucial for researchers to look beyond the catalog number and scrutinize the Certificate of Analysis (CoA) for each batch.
| Supplier | Typical Advertised Purity | CAS Number | Notes |
| BLD Pharm | ≥95% | 1169748-84-8 | Often provides access to analytical data like NMR and HPLC upon request.[4] |
| Fluorochem | 97% | 1169748-84-8 | Provides basic chemical properties and categorizes it under boronic acids and pyridine derivatives.[5] |
| Boroncore | Custom Purity | 1169748-84-8 | Specializes in boronic acid compounds and may offer different purity grades.[6] |
| Chemenu | Custom Purity | 1169748-84-8 | Positions the compound within its portfolio of pyridines and boronic acids for pharmaceutical synthesis.[2] |
This table is illustrative and not exhaustive. Researchers should always verify current specifications with suppliers.
Part 2: The Impurity Landscape: What to Look For
The purity of this compound is dictated by its synthetic route and subsequent purification. A common synthetic approach involves a lithium-halogen exchange on a precursor like 3-bromo-5-aminopyridine, followed by quenching with a trialkyl borate ester and acidic hydrolysis.[7] This process can introduce several critical impurities.
Common Process-Related Impurities:
-
Starting Material: Residual 3-bromo-5-aminopyridine.
-
Deboronation Product: The corresponding protodeboronated species, 3-aminopyridine, is a frequent impurity. This can occur during the reaction workup or upon storage, particularly under acidic or basic conditions.[3]
-
Boroxines (Anhydrides): Boronic acids can readily dehydrate to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can complicate analytical characterization and affect stoichiometry in reactions.[8]
-
Pinacol Esters: If the synthesis proceeds via a pinacol boronate ester intermediate, incomplete hydrolysis can leave residual ester in the final product.[9]
-
Residual Solvents and Salts: Solvents from reaction and purification (e.g., THF, Diethyl Ether) and inorganic salts from the workup can be present.
The presence of these impurities, particularly the starting material and deboronated product, can significantly lower the yield of desired coupling products and introduce byproducts that are often difficult to separate due to their structural similarity.
Part 3: Analytical Verification and Quality Control Workflow
A robust, multi-technique approach is essential to confirm the identity, purity, and stability of this compound. The workflow below outlines a comprehensive QC strategy.
Caption: Quality Control workflow for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the workhorse for purity assessment. Given the propensity of boronic acids to undergo dehydration, a robust reversed-phase method is required.[8][10] Coupling with a mass spectrometer (MS) is highly recommended for definitive peak identification.
Rationale: This method is designed to provide sharp peaks for the main analyte while separating it from common polar and non-polar impurities. The acidic mobile phase helps to suppress the ionization of the amino group, leading to better peak shape. The use of a C18 column provides excellent retention for the aromatic compound. An aprotic diluent is critical to prevent hydrolysis of the boronic acid to boroxine before injection.[9]
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Causality Note: Using an aprotic solvent like acetonitrile minimizes analyte degradation (hydrolysis) in the sample vial.[9]
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Instrumentation and Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-performance C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5.0 min: Linear ramp from 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-7.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
MS Detection (ESI+): Scan range m/z 50-500. Look for the [M+H]⁺ ion at m/z 139.06.
-
-
Data Analysis:
-
Calculate purity based on the area percent of the main peak.
-
Use the MS data to identify impurity peaks. Expected impurities include 3-aminopyridine ([M+H]⁺ at m/z 95.06) and the starting brominated material ([M+H]⁺ at m/z 172.96/174.96 for Br isotopes).
-
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is indispensable for confirming the structural identity of the compound and for detecting residual solvents or proton-containing impurities that may not be UV-active.
Rationale: This protocol provides a definitive structural fingerprint of the molecule. DMSO-d₆ is an excellent solvent for boronic acids and its residual water peak can be used as a reference. The characteristic aromatic proton signals provide unambiguous confirmation of the substitution pattern.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex briefly to ensure complete dissolution.
-
-
Instrumental Parameters (400 MHz or higher):
-
Pulse Program: Standard proton acquisition (e.g., 'zg30').
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure quantitative integration if needed.
-
Spectral Width: ~16 ppm.
-
-
Expected Spectrum and Interpretation:
-
The spectrum should show distinct signals in the aromatic region corresponding to the three pyridine protons.
-
A broad singlet corresponding to the B(OH)₂ protons will be present, typically downfield. Its integration may vary and it can exchange with water.
-
A broad singlet for the -NH₂ protons will also be visible.
-
Integrate all peaks and compare them to the expected proton count. Check for signals corresponding to impurities like 3-aminopyridine or residual organic solvents (e.g., diethyl ether, THF).[11][12]
-
Conclusion
This compound is a powerful synthetic tool, but its effective use is contingent on a thorough understanding and verification of its quality. Researchers and drug development professionals must move beyond simple catalog specifications and implement a rigorous analytical QC program. By combining careful sourcing with orthogonal analytical techniques like HPLC-MS and NMR, one can ensure the integrity of this crucial starting material, leading to more reliable, reproducible, and safer chemical synthesis. This diligence at the outset prevents costly downstream failures and accelerates the path to discovery.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. 1169748-84-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1169748-84-8 | 5-Aminopyridin-3-ylboronic acid | Boroncore [boroncore.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
An In-depth Technical Guide to the Safe Handling of (5-Aminopyridin-3-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
(5-Aminopyridin-3-yl)boronic acid and its derivatives are pivotal reagents in modern synthetic chemistry, particularly as building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Their utility in constructing complex molecular architectures, especially in the synthesis of pharmaceutical ingredients, is well-established.[2][3] However, the unique reactivity and structural motifs of aminopyridine boronic acids necessitate a rigorous and informed approach to their handling to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound, grounding best practices in the causality of the compound's chemical nature.
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound, like many related aminoboronic acid compounds, is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4]
Based on data from analogous compounds, the Globally Harmonized System (GHS) classifications are summarized below. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.[5][6]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][7] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[7][8] |
The aminopyridine moiety itself can present toxicological concerns. Monoaminopyridines are known to be acutely toxic and can be readily absorbed through the skin.[9] The boronic acid group, while generally considered of low toxicity and often degrading to boric acid, contributes to the irritant properties of the molecule.[2][10]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The primary goal is to prevent all personal contact, including the inhalation of dust or vapors.[5]
Engineering Controls
All manipulations of solid this compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][11] This is the most critical engineering control to minimize the risk of inhaling the fine powder, which can cause respiratory tract irritation.[12][13] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[5][12]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[12][14] | Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][12] | Prevents skin contact, which can cause irritation.[4] Gloves must be inspected for integrity before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[12] | Protects skin from accidental spills and contact. An impervious apron should be considered for larger quantities. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if there is a risk of generating dust.[12][14] | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[4][13] |
Standard Operating Protocol: Handling and Storage
Adherence to a strict operational protocol is crucial for safety and for maintaining the integrity of the compound.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area within the chemical fume hood is clean and free of clutter. Assemble all necessary equipment (spatulas, weighing paper, glassware).
-
Donning PPE : Put on all required personal protective equipment as outlined in the section above before retrieving the chemical from storage.[12]
-
Chemical Transfer : Keep the container of this compound tightly closed when not in use.[12][15] When transferring the solid, use a spatula and take extreme care to avoid generating dust.[12] If weighing, do so within the fume hood or in a balance enclosure.
-
Post-Handling : After handling, tightly reseal the container.[15] Clean the work area and any equipment to remove residual chemical. Remove gloves and wash hands thoroughly with soap and water, even if gloves were worn.[5] Contaminated PPE should be disposed of as hazardous waste.[13]
Storage Requirements
Proper storage is vital to maintain the chemical's stability and prevent degradation.
-
Temperature : Store in a freezer, under -20°C, for long-term stability.[16][17][18] Some suppliers may recommend storage at 2-8°C.[19] Always follow the supplier's specific recommendation.
-
Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon).[20] The container must be kept tightly closed in a dry, cool, and well-ventilated place to protect from moisture.[6][15][21]
-
Location : Keep in a dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][20]
Emergency Procedures: First Aid and Spill Response
Accidents can happen despite the best precautions. Being prepared with clear, actionable emergency procedures is essential.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the victim from the exposure area to fresh air immediately.[14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[14][15] If skin irritation occurs or persists, get medical advice.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |
Spill and Waste Disposal Management
All waste generated from the use of this compound must be treated as hazardous waste.[5][13]
Spill Cleanup Protocol:
-
Evacuate : Immediately clear all non-essential personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated, if safe to do so. For spills inside a fume hood, keep the sash closed.[22]
-
Contain : For small spills, use an inert, dry absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust during this process.[11][22]
-
Clean-up : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[5][14]
-
Decontaminate : Clean the spill area thoroughly. Prevent runoff from entering drains.[11]
Waste Disposal:
-
Solid Waste : Collect unused reagent and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled container for liquid hazardous waste. Do not pour waste down the drain.[5][13]
-
Empty Containers : Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] After decontamination and defacing the label, the container can be disposed of in the appropriate recycling stream.[13]
Reactivity and Stability Profile
-
Chemical Stability : The product is generally stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[20][23]
-
Hazardous Decomposition Products : During a fire, thermal decomposition may generate irritating and highly toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron.[4][14][21]
-
Hazardous Reactions : Hazardous polymerization does not occur.[20][21]
References
- 1. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. epa.gov [epa.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. 1169748-84-8|this compound|BLD Pharm [bldpharm.com]
- 17. 1169748-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. 851524-96-4|(6-Aminopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 19. (2-Aminopyridin-3-yl)boronic acid | 1204112-62-8 [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 23. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of (5-Aminopyridin-3-yl)boronic acid
Abstract
The construction of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with significant biological activity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation.[3][4] This guide provides a detailed examination and robust protocol for the Suzuki-Miyaura coupling of (5-Aminopyridin-3-yl)boronic acid, a key building block for introducing the 5-aminopyridine-3-yl moiety found in numerous pharmaceutical agents. We will delve into the mechanistic nuances, address the specific challenges posed by this electron-rich and potentially coordinating substrate, and offer field-proven strategies for optimization, troubleshooting, and purification.
Scientific Background & Mechanistic Insights
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex.[4][5][6] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Specific Challenges with this compound
While powerful, the Suzuki reaction is not without its challenges, particularly when using heteroaromatic substrates like this compound. Success hinges on overcoming two primary obstacles:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[8] This coordination can inhibit the catalytic cycle, leading to sluggish reactions or complete failure. This is analogous to the well-documented "2-pyridyl problem," where proximity of the nitrogen to the boron moiety exacerbates this issue.[9]
-
Protodeboronation: Boronic acids, especially electron-rich heteroaromatic ones, are susceptible to hydrolysis where the C-B bond is cleaved and replaced with a C-H bond.[8][10] This side reaction is often promoted by the basic and aqueous conditions required for the coupling, consuming the boronic acid and reducing the product yield.[11][12]
To mitigate these challenges, careful selection of the catalyst, ligand, base, and solvent system is paramount.
Key Reagents and Rationale for Selection
A successful coupling protocol is a well-balanced system. The table below outlines the critical components and the reasoning behind their selection for this specific transformation.
| Component | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern Precatalysts (e.g., Buchwald G3) | Standard sources like Pd(OAc)₂ are effective but require in-situ formation of the active Pd(0) species. Precatalysts generate the active LPd(0) species rapidly and quantitatively under mild conditions, which is key to outcompeting the decomposition (protodeboronation) of unstable boronic acids.[11][13] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands accelerate the rate-limiting reductive elimination step and their steric bulk helps prevent the formation of inactive palladium-bridged dimers. Their electron-donating nature stabilizes the electron-deficient palladium center, promoting oxidative addition.[8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] K₃PO₄ is often effective, but milder bases like K₂CO₃ may be required to minimize protodeboronation of the sensitive boronic acid.[8] The choice is often substrate-dependent and requires screening. |
| Boronic Acid Form | Free Boronic Acid or Pinacol Ester | While the free boronic acid can be used directly, converting it to a more stable boronate ester (e.g., a pinacol ester) can significantly reduce protodeboronation.[8][12] These esters act as a "slow-release" source of the boronic acid under the reaction conditions. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | A biphasic solvent system is typical, with an organic solvent to dissolve the organohalide and catalyst, and an aqueous phase to dissolve the inorganic base and facilitate boronate formation.[3] Degassing the solvent is critical to remove oxygen, which can oxidatively degrade the Pd(0) catalyst.[14] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling. Optimization may be necessary for specific aryl/heteroaryl halide partners.
Protocol 1: Conventional Heating
This protocol is a robust, general procedure suitable for most standard laboratory setups.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8][14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). If using a precatalyst, add it directly (1-2 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. A typical ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2–24 hours.[15]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[8][15]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.[9][15]
-
Reagent Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., DMF or Dioxane/water).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[15]
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.
Caption: A streamlined workflow from reaction setup to final product.
Data Presentation & Expected Results
The reactivity in Suzuki-Miyaura couplings is highly dependent on the coupling partner. The following table provides a representative, albeit not exhaustive, summary of potential couplings based on established methodologies for similar nitrogen-rich heterocycles.[15][16]
| Entry | Aryl Halide Partner | Product | Expected Yield Range (%) | Notes |
| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)pyridin-3-amine | 70-90% | Electron-rich bromides are generally good coupling partners. |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine | 75-95% | Electron-deficient bromides often react more readily. |
| 3 | 2-Bromotoluene | 5-(o-Tolyl)pyridin-3-amine | 60-80% | Steric hindrance from ortho-substituents may lower the yield. |
| 4 | 3-Chloropyridine | 5-(Pyridin-3-yl)pyridin-3-amine | 40-70% | Aryl chlorides are less reactive and may require stronger conditions or more active catalyst systems.[14][17] |
| 5 | 5-Bromopyrimidine | 5-(Pyrimidin-5-yl)pyridin-3-amine | 65-85% | Heteroaryl-heteroaryl couplings are feasible but can be challenging.[18] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure proper inert atmosphere technique; use a fresh bottle of catalyst or a modern precatalyst.[8] Consider a modest increase in catalyst loading (e.g., to 3-5 mol%).[8] |
| 2. Poor Base Quality/Choice | Use a fresh, dry, and finely powdered base. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[8] | |
| Significant Protodeboronation | 1. Reaction Conditions Too Harsh | Use a milder base (K₂CO₃ or even KF).[6] Lower the reaction temperature and extend the reaction time. |
| (Starting material consumed, but little product) | 2. Boronic Acid Instability | Use the corresponding boronate ester (e.g., pinacol ester) instead of the free boronic acid.[8] Use a higher loading of the boronic acid (e.g., 1.5-2.0 equiv). |
| Formation of Homocoupled Byproducts | 1. Oxygen Contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can facilitate the homocoupling of boronic acids. |
| 2. Catalyst System | This can sometimes be catalyst/ligand dependent. Screening alternative ligands may be beneficial. | |
| Difficult Purification | 1. Residual Palladium | During work-up, washing the organic layer with an aqueous solution of thiourea or L-cysteine can help scavenge residual palladium. |
| 2. Baseline Polar Impurities | The amino group makes the product basic. Purification via cation-exchange chromatography can be highly effective for separating the product from neutral impurities.[19] Alternatively, an acid/base extraction during work-up can pre-purify the crude material. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of pharmaceutically relevant compounds. While challenges such as catalyst inhibition and protodeboronation are inherent to this substrate, they can be effectively overcome. By employing modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands, carefully selecting the base, and maintaining a rigorous inert atmosphere, researchers can achieve high yields of the desired bi-heteroaryl products. The protocols and troubleshooting strategies outlined in this guide provide a comprehensive framework for successfully implementing this critical reaction in drug discovery and development programs.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Aminopyridine-3-boronic Acid
Introduction: The Strategic Importance of the 5-Aminopyridine-3-yl Moiety
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant bioactive molecules.[1] Specifically, the 5-aminopyridine-3-yl substructure offers a unique electronic and geometric profile, enabling it to act as a versatile building block in drug discovery. Its primary amine provides a key hydrogen bond donor and a site for further functionalization, while the pyridine nitrogen acts as a hydrogen bond acceptor. The strategic placement of these functionalities allows for specific and high-affinity interactions with biological targets, most notably protein kinases.[2][3]
5-Aminopyridine-3-boronic acid emerges as an indispensable reagent for introducing this valuable scaffold. As a boronic acid, it is a highly versatile and stable intermediate, amenable to a wide range of robust and well-characterized cross-coupling reactions. Its utility is particularly pronounced in the synthesis of inhibitors for key therapeutic targets like protein kinases and coagulation factors, where precise molecular architecture is paramount for achieving potency and selectivity.[3][4]
This guide provides an in-depth exploration of the application of 5-aminopyridine-3-boronic acid in the synthesis of bioactive molecules, with a primary focus on the palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-proven experimental procedures, and discuss other potential synthetic transformations.
Physicochemical Properties and Handling of 5-Aminopyridine-3-boronic Acid
While detailed experimental data for 5-aminopyridine-3-boronic acid is not extensively published, data from its pinacol ester and closely related fluorinated analogs provide essential guidance for its handling and storage.
| Property | Observation & Recommendation | Source |
| Physical Form | Typically a solid. | [5] |
| Stability | Stable under normal, ambient conditions. Boronic acids, in general, can be sensitive to strong oxidizing agents, strong acids, and strong bases. They may also undergo dehydration to form boroxine anhydrides upon heating or prolonged storage. | [5][6] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust. Avoid contact with skin and eyes as it may cause irritation. | [5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture and incompatible materials. For long-term storage, refrigeration is recommended. | [5] |
| Solubility | Solubility can be a limiting factor for some boronic acids.[7] While specific data for this compound is scarce, it is advisable to determine solubility in the desired reaction solvent empirically. In some cases, the use of co-solvents or the corresponding boronic ester can improve solubility. | [7] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reactants, making it a workhorse in drug discovery.[9]
Mechanistic Rationale for Protocol Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of catalyst, ligand, base, and solvent is critical for an efficient and high-yielding reaction, especially when dealing with heteroaromatic substrates like aminopyridines which can potentially coordinate to the palladium center and inhibit catalysis.
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
-
Catalyst and Ligand Selection : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used pre-catalyst that generates the active Pd(0) species in situ.[10] The triphenylphosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For challenging couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) may be employed.[5]
-
Base : The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic borate species.[7] Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred due to their efficacy and compatibility with a wide range of functional groups.[10] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System : A mixture of an organic solvent and water is frequently used. Solvents like 1,4-dioxane or dimethylformamide (DMF) are excellent at solubilizing the organic reactants and the palladium catalyst, while the aqueous phase facilitates the dissolution of the inorganic base and promotes the formation of the active borate species.[10]
Protocol: Synthesis of a 5-Aryl-3-aminopyridine Derivative
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aminopyridine halides and provides a robust starting point for the coupling of 5-aminopyridine-3-boronic acid with various aryl or heteroaryl halides.[10]
Workflow Diagram:
Caption: Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
5-Aminopyridine-3-boronic acid (1.0 equiv)
-
Aryl/heteroaryl halide (e.g., bromobenzene, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-aminopyridine-3-boronic acid (1.0 equiv), the aryl halide (1.1 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the boronic acid). Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.
-
Reaction : Heat the reaction mixture to reflux (typically 85-100 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Further Synthetic Applications
While the Suzuki-Miyaura coupling is a primary application, 5-aminopyridine-3-boronic acid is a versatile reagent for other important transformations.
Chan-Lam N-Arylation
The Chan-Lam coupling enables the formation of carbon-nitrogen bonds, typically by coupling an N-H containing compound with a boronic acid using a copper catalyst.[11][12] This reaction is advantageous as it often proceeds under mild, aerobic conditions.[13]
General Principle: The reaction involves the oxidative coupling of the amine and the boronic acid, mediated by a Cu(II) species which is regenerated by an oxidant, often oxygen from the air.[11]
Caption: Fig. 3: General Scheme for Chan-Lam N-Arylation.
Protocol Considerations: A typical Chan-Lam reaction would involve stirring the 5-aminopyridine-3-boronic acid with an amine or N-heterocycle (e.g., imidazole, pyrazole) in the presence of a copper source like copper(II) acetate [Cu(OAc)₂], a base (often pyridine or triethylamine), and an oxidant (typically air) in a solvent like dichloromethane (DCM) or methanol at room temperature.[14]
-
Note : The primary amine on the 5-aminopyridine-3-boronic acid could potentially compete as a nucleophile in the Chan-Lam reaction. Therefore, careful optimization of reaction conditions or protection of the amino group may be necessary depending on the desired outcome and the reactivity of the other N-H coupling partner.
Petasis Borono-Mannich Reaction
The Petasis reaction is a multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde), and a vinyl- or aryl-boronic acid to form substituted amines.[9][15] This reaction is particularly useful for synthesizing α-amino acids and their derivatives.[16]
Potential Application: 5-Aminopyridine-3-boronic acid could potentially serve as the aryl-boronic acid component in a Petasis reaction. For example, reacting it with an amine (like morpholine) and an aldehyde (like glyoxylic acid) could, in principle, yield an α-(5-amino-pyridin-3-yl) substituted amino acid derivative.
-
Expert Insight : The success of a Petasis reaction is highly dependent on the specific substrates.[17] Electron-poor arylboronic acids can be less reactive and may require elevated temperatures.[15] Given the electron-withdrawing nature of the pyridine ring, optimization would be required to determine the feasibility of using 5-aminopyridine-3-boronic acid in this transformation.
Case Study: Application in Kinase Inhibitor Synthesis
The 3-aminopyridine scaffold is a key hinge-binding motif in many kinase inhibitors. The ability to readily introduce this scaffold via Suzuki-Miyaura coupling with 5-aminopyridine-3-boronic acid is a powerful strategy in medicinal chemistry. For instance, various kinase inhibitor scaffolds based on 3-aminopyridin-2-one have been synthesized by introducing diverse aromatic and heteroaromatic groups at the C5-position using standard Suzuki cross-coupling conditions, highlighting the robustness of this approach.[2]
Conclusion
5-Aminopyridine-3-boronic acid is a high-value, versatile building block for the synthesis of complex, bioactive molecules. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling is a reliable and highly adaptable method for constructing C-C bonds, enabling the rapid diversification of molecular scaffolds for drug discovery. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this key reagent in their synthetic endeavors. While other transformations like the Chan-Lam and Petasis reactions represent potential applications, they may require more specific optimization to account for the inherent reactivity of the aminopyridine system.
References
- 1. researchgate.net [researchgate.net]
- 2. erk12.com [erk12.com]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aminopyridine-3-boronic acid pinacol ester | 1073354-99-0 [sigmaaldrich.com]
- 6. 5-Fluoropyridine-3-boronic Acid (contains varying amounts … [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Petasis Reaction [organic-chemistry.org]
- 16. Concise Synthesis of Iminocyclitols via Petasis-type Aminocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-Aminopyridin-3-yl)boronic acid in Materials Science
Introduction: The Unique Potential of (5-Aminopyridin-3-yl)boronic acid in Advanced Materials
This compound is a bifunctional organic molecule poised for significant impact in the realm of materials science. Its structure, featuring a pyridine ring with both an amino group and a boronic acid moiety, offers a unique combination of properties that can be exploited for the rational design of novel functional materials. The pyridine nitrogen and the amino group provide excellent coordination sites for metal ions, making it a promising building block for metal-organic frameworks (MOFs) and catalysts.[1][2] Concurrently, the boronic acid group is a versatile functional handle for Suzuki cross-coupling reactions to create conjugated polymers and can also serve as a recognition element in fluorescent sensors for diol-containing molecules.[3][4][5]
This application note provides an in-depth guide for researchers, materials scientists, and drug development professionals on the potential applications of this compound. We will explore its use in the synthesis of fluorescent sensors, conductive polymers, and metal-organic frameworks, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Application in Fluorescent Sensors for Saccharide Detection
The inherent ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application in fluorescent sensors for carbohydrates.[3][6][7] The interaction with a diol converts the trigonal planar boronic acid to a tetrahedral boronate ester, which can modulate the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence. The amino group on the pyridine ring of this compound can act as an internal fluorescent quencher or enhancer, providing a built-in mechanism for a fluorescence "turn-on" or "turn-off" response upon saccharide binding.
Protocol 1: Synthesis of a Fluorescent Saccharide Sensor
This protocol details the synthesis of a simple fluorescent sensor by coupling this compound with a coumarin-based fluorophore.
Materials:
-
This compound
-
7-Amino-4-methylcoumarin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activation of the Fluorophore: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Amino-4-methylcoumarin (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated coumarin.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add the solution of the NHS-activated coumarin dropwise to the boronic acid solution. Let the reaction stir at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with saturated NaHCO₃ solution (3x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure fluorescent sensor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
| Coumarin-Boronic Acid Sensor | ~350 | ~450 | To be determined |
| Sensor + Fructose (excess) | ~350 | ~450 (Increased Intensity) | To be determined |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a coumarin-based fluorescent saccharide sensor.
Application in the Synthesis of Conductive Polymers via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of conjugated polymers.[4][5][8] this compound can be copolymerized with a dihaloaromatic monomer to create a polymer with a conjugated backbone. The incorporation of the aminopyridine unit can enhance the polymer's electronic properties, solubility, and ability to coordinate with metal ions, making it suitable for applications in organic electronics and sensors.
Protocol 2: Synthesis of a Poly(arylene-aminopyridine) Conductive Polymer
This protocol describes the synthesis of a conductive polymer via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Methanol
Procedure:
-
Catalyst Preparation: In a Schlenk flask, under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add degassed toluene and stir for 10 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve this compound (1 equivalent) and 1,4-dibromobenzene (1 equivalent) in a degassed mixture of toluene and ethanol (3:1 v/v). Add a degassed aqueous solution of K₂CO₃ (3 equivalents).
-
Polymerization: Transfer the prepared catalyst solution to the monomer solution via cannula. Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Polymer Precipitation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 60 °C for 24 hours.
-
Characterization: Characterize the polymer's structure by FT-IR and NMR (if soluble). Determine the molecular weight and polydispersity index by gel permeation chromatography (GPC). Evaluate the thermal stability using thermogravimetric analysis (TGA) and the conductivity using a four-point probe measurement on a thin film of the polymer.
Reaction Scheme Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Chan-Lam Coupling in Modern Synthesis
An In-Depth Guide to the Chan-Lam Coupling Protocol for (5-Aminopyridin-3-yl)boronic acid
In the landscape of carbon-heteroatom bond formation, the Chan-Lam coupling has emerged as a uniquely powerful and versatile tool, particularly for professionals in medicinal and materials chemistry.[1][2] Unlike its palladium-catalyzed counterparts, such as the Buchwald-Hartwig amination, the Chan-Lam reaction leverages copper catalysis to forge C-N, C-O, and C-S bonds under remarkably mild conditions.[3][4] Often proceeding at room temperature and open to the air, it offers a practical and cost-effective alternative to harsher, oxygen-sensitive methodologies.[1][5]
This application note provides a detailed protocol and expert insights for the Chan-Lam coupling using a particularly relevant and challenging substrate: this compound. This substrate is a valuable building block in drug discovery, but its inherent functionalities—an electron-deficient pyridine ring and a nucleophilic amino group—present specific challenges that require careful consideration for successful coupling. This guide will explain the causality behind experimental choices, provide a robust, self-validating protocol, and offer troubleshooting advice grounded in mechanistic understanding.
Mechanistic Underpinnings: The Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Chan-Lam coupling proceeds through a copper-mediated catalytic cycle that, while still a subject of detailed research, is generally understood to follow the key steps outlined below.[2] The reaction's reliance on an oxidant, typically atmospheric oxygen, is a defining feature, facilitating the regeneration of the active Cu(II) catalyst.[3]
The proposed catalytic cycle involves the formation of a key Cu(III) intermediate, from which the desired C-N or C-O bond is formed via reductive elimination.[3]
Caption: The catalytic cycle of the Chan-Lam coupling reaction.
Substrate Spotlight: this compound
This specific boronic acid introduces complexities that must be addressed for a successful reaction:
-
Competing Coordination: The substrate contains two nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—that can coordinate to the copper catalyst. This can lead to catalyst inhibition or the formation of unproductive complexes.
-
Potential for Self-Coupling: The molecule contains both a boronic acid and a nucleophilic amine, creating the possibility of oligomerization or polymerization under coupling conditions.
-
Electronic Effects: Electron-deficient arylboronic acids can exhibit lower reactivity in Chan-Lam couplings due to a slower transmetalation step or a less favorable oxidation to the Cu(III) state.[6]
Judicious selection of the base is critical. A non-nucleophilic, sterically hindered base can be beneficial, but often a coordinating base like pyridine is used, which can also act as a ligand to stabilize the copper catalyst. For aminopyridines, literature suggests that the position of the amino group significantly impacts reactivity, with 3-aminopyridine derivatives often providing better yields than their 2- or 4-amino counterparts.[1]
Detailed Experimental Protocol: N-Arylation of a Primary Amine
This protocol describes the coupling of this compound with a representative primary aliphatic amine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (e.g., Benzylamine) (1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 - 1.0 equiv)
-
Base (e.g., Pyridine or Triethylamine) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))
-
4 Å Molecular Sieves (optional, but recommended)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 138 mg, 1.0 mmol).
-
Add Copper(II) Acetate. Scientist's Note: While catalytic amounts (10 mol%) are often sufficient, sluggish couplings with heteroaromatics may require stoichiometric quantities.[3][5] Start with 0.2 equivalents (36 mg, 0.2 mmol) and optimize if necessary.
-
If using, add oven-dried 4 Å molecular sieves (approx. 200 mg). This is particularly important for preventing hydrolysis of the boronic acid to phenol byproducts, a known side reaction.[6]
-
Seal the flask with a septum and purge with air or oxygen for 1-2 minutes. An air atmosphere is typically sufficient as it provides the terminal oxidant for catalyst regeneration.[1]
-
-
Addition of Reagents:
-
Add the chosen solvent (e.g., 5 mL of DCM).
-
Begin vigorous stirring to create a suspension.
-
Add the base (e.g., Pyridine, 158 µL, 2.0 mmol). Causality: The base serves multiple roles: it deprotonates the nucleophile, facilitates the formation of reactive copper-amido species, and can act as a ligand.[6]
-
Add the primary amine (e.g., Benzylamine, 131 µL, 1.2 mmol). An excess of the nucleophile is often used to drive the reaction to completion.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often left open to the atmosphere (e.g., via a needle in the septum) to ensure a sufficient supply of oxygen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expert Insight: Chan-Lam couplings can range from a few hours to 48 hours.[1] If no significant conversion is observed after 24 hours at room temperature, the reaction can be gently heated to 40-60 °C.
-
-
Workup and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with additional solvent (DCM).
-
Transfer the filtrate to a separatory funnel and wash with an aqueous solution of ammonium hydroxide or EDTA. This step is crucial for removing residual copper, which chelates with ammonia or EDTA, facilitating its transfer to the aqueous phase.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by silica gel column chromatography. A solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine (to prevent product streaking on the acidic silica) is often effective.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-arylated aminopyridine.
-
Data Summary and Optimization Parameters
For successful Chan-Lam couplings, several parameters can be screened and optimized. The following table provides a starting point for this process.
| Parameter | Recommended Range | Rationale & Expert Notes |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂ | Cu(OAc)₂ is the most common, inexpensive, and effective catalyst.[5] The counter-anion can influence reactivity.[6] |
| Catalyst Loading | 10 mol% - 2.0 equiv | Start with catalytic amounts (0.1-0.2 equiv). For challenging substrates like electron-deficient heteroaryls, stoichiometric amounts may be necessary.[3] |
| Boronic Acid | 1.0 - 1.5 equiv | Using a slight excess of the boronic acid can sometimes improve yields, but may also increase homocoupling byproducts. |
| Nucleophile | 1.0 - 2.0 equiv | An excess of the more readily available coupling partner is generally recommended. |
| Base | Pyridine, Et₃N, DIPEA, K₂CO₃ | 2.0-3.0 equivalents are typical. Pyridine can act as both a base and a ligand. For sensitive substrates, an inorganic base like K₂CO₃ may be milder.[5] |
| Solvent | DCM, MeOH, THF, Toluene | DCM is a common starting point. Protic solvents like MeOH can sometimes be beneficial, but may also compete as nucleophiles.[1][7] |
| Temperature | Room Temp. to 80 °C | The reaction is famously performed at room temperature, but heating can accelerate slow reactions.[1] |
| Atmosphere | Air, O₂ | Air is usually sufficient. In some cases, bubbling O₂ through the reaction mixture can improve the rate of catalyst turnover. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive boronic acid (boroxine formation).2. Catalyst inhibition by substrate.3. Insufficient oxidant. | 1. Use fresh, high-purity boronic acid.[8]2. Screen different ligands (e.g., 1,10-phenanthroline) or increase catalyst loading.[9]3. Ensure good exposure to air or run under an O₂ balloon. |
| Protodeboronation | Presence of water or protic sources. | Add oven-dried molecular sieves. Ensure the use of anhydrous solvents.[6] |
| Homocoupling of Boronic Acid | Reaction conditions favor B-Aryl to B-Aryl coupling. | Use a slight excess of the N/O nucleophile instead of the boronic acid. Screen different bases or lower the reaction temperature. |
| Formation of Phenol Byproduct | Reaction of boronic acid with residual water. | Rigorously exclude water by using molecular sieves and dry solvents. Isotope labeling studies have confirmed water as the oxygen source.[6] |
| Difficult Purification | Residual copper in the crude product. | Perform a thorough aqueous workup with an ammonia or EDTA solution to chelate and remove copper salts. |
Safety Precautions
Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Copper salts are toxic and should be handled with care. Solvents like DCM are volatile and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. reddit.com [reddit.com]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (5-Aminopyridin-3-yl)boronic acid as a Versatile Building Block for Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Aminopyridin-3-yl)boronic acid has emerged as a critical trifunctional building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a boronic acid and an amino group on a pyridine scaffold, offers three distinct points for chemical modification. This allows for the rapid construction of diverse and complex chemical libraries with significant potential for identifying novel therapeutic agents. This document provides an in-depth guide to the strategic application of this compound, detailing its properties and providing field-proven protocols for its use in key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1][2] The incorporation of both a boronic acid and an amino group onto this core structure creates a highly versatile reagent for library synthesis.[3] this compound allows for a "three-dimensional" diversification strategy, where each functional group can be independently reacted to introduce a wide range of molecular properties.
Key Attributes:
-
Orthogonal Reactivity: The boronic acid, the amino group, and the pyridine nitrogen can be selectively addressed under different reaction conditions, enabling a modular and efficient library synthesis.
-
Bioisosteric Potential: The pyridine core can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties such as solubility.
-
Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets.
Boronic acids, in general, are valued for their stability, low toxicity, and the environmentally benign nature of their byproducts.[4][5] However, it is important to note that some boronic acids, particularly certain heterocyclic derivatives, can be unstable.[6] While this compound is generally stable, proper storage in a cool, dry place is recommended. For applications requiring exceptional stability, conversion to its MIDA boronate ester is a viable strategy.[6]
Core Applications in Chemical Library Synthesis
The true power of this compound lies in its ability to undergo a variety of robust and high-yielding chemical transformations. This section will detail the protocols for three key reactions that form the foundation of library synthesis with this building block.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[7] This reaction is ideal for introducing aryl, heteroaryl, or alkyl substituents at the 3-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[8]
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 137.93 | 1.0 | 1.0 |
| Aryl/Heteroaryl Halide | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl halide (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
dot
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[9][10] This reaction can be applied in two ways with this compound: either by reacting the amino group with an aryl halide or by using the pyridine nitrogen in more specialized C-N coupling reactions. The former is more common for library diversification.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[11] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.
-
Base Strength: A strong base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is typically required to deprotonate the amine and generate the active palladium-amido complex.
-
Anhydrous Conditions: This reaction is often sensitive to moisture, which can deactivate the catalyst and hydrolyze the active species. Therefore, anhydrous solvents and inert atmosphere techniques are crucial.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 137.93 | 1.0 | 1.0 |
| Aryl/Heteroaryl Bromide | - | 1.0 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction tube.
-
Add this compound (1.0 mmol), the aryl/heteroaryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).
-
Add anhydrous toluene (10 mL) and seal the tube.
-
Remove the reaction tube from the glovebox and heat to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, then purify the residue by flash chromatography.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Amide Bond Formation: Introducing Peptidic Scaffolds
The amino group of this compound can be readily acylated to form amides, introducing another key functional group for diversification and interaction with biological targets. Standard peptide coupling reagents are highly effective for this transformation.[12]
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive ester intermediate that is readily attacked by the amine.[13]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Solvent: An aprotic polar solvent like dimethylformamide (DMF) is ideal for dissolving the reagents and facilitating the reaction.
Protocol 3: General Procedure for Amide Bond Formation
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 137.93 | 1.0 | 1.0 |
| Carboxylic Acid | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.25 | 2.5 | 2.5 |
| DMF (anhydrous) | - | 10 mL | - |
Procedure:
-
Dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.5 mmol) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
dot
Caption: Workflow for Amide Bond Formation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. Its trifunctional nature allows for the strategic and orthogonal introduction of a wide array of chemical functionalities through robust and well-established synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers to leverage this valuable reagent in their drug discovery and medicinal chemistry programs. By understanding the causality behind the experimental choices, scientists can further optimize these reactions and unlock the full potential of this compound in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Scale-up synthesis of (5-Aminopyridin-3-yl)boronic acid for industrial applications
An Application Note for the Industrial Production of (5-Aminopyridin-3-yl)boronic acid
Introduction: The Strategic Importance of this compound
This compound is a critical heterocyclic building block in modern medicinal chemistry and process development. Its unique structure, featuring a pyridine core with strategically placed amino and boronic acid functionalities, makes it an indispensable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The synthesis of numerous pharmaceutical candidates, agrochemicals, and materials with advanced electronic properties relies on the availability of this intermediate in high purity and at a significant scale.
However, transitioning the synthesis of pyridinylboronic acids from the laboratory bench to an industrial setting presents distinct challenges. These include managing highly reactive organometallic intermediates, ensuring regioselectivity, controlling exothermic events, and developing robust, scalable purification protocols that consistently deliver a product meeting stringent quality specifications. This document provides a comprehensive guide for the scale-up synthesis of this compound, emphasizing process safety, efficiency, and product quality.
Synthetic Strategy: Halogen-Metal Exchange as the Industrial Workhorse
Several methods exist for the synthesis of pyridinylboronic acids, including palladium-catalyzed cross-coupling of halopyridines with diboron reagents and C-H activation pathways. For large-scale industrial production, the halogen-metal exchange followed by borylation remains the most reliable, cost-effective, and well-established method. This approach typically starts from an inexpensive and readily available halopyridine precursor, such as 3-amino-5-bromopyridine.
The core of this strategy involves two critical, low-temperature steps:
-
Lithiation: A highly regioselective halogen-metal exchange is performed by treating 3-amino-5-bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi). This generates a transient, highly reactive 5-aminopyridin-3-yl-lithium intermediate.
-
Borylation: This lithiated species is then trapped in situ with a borate ester, like triisopropyl borate, to form a boronate ester complex.
-
Hydrolysis: Subsequent acidic work-up hydrolyzes the ester to yield the target this compound.
This method's industrial viability stems from its high conversion rates and the avoidance of expensive palladium catalysts, which can introduce metallic impurities that are difficult to remove.
Process Workflow Diagram
The following diagram outlines the key stages of the scale-up synthesis process.
Caption: High-level workflow for the industrial synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg batch size. All operations should be conducted in appropriately sized glass-lined or stainless steel reactors equipped with overhead stirring, temperature control, and inert atmosphere capabilities.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Quantity | Molar Eq. |
| 3-Amino-5-bromopyridine | >98% | Commercial | 1.00 kg | 1.0 |
| n-Butyllithium | 2.5 M in hexanes | Commercial | 2.54 L | 1.1 |
| Triisopropyl borate | >98% | Commercial | 1.20 L | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Commercial | 15 L | - |
| Hydrochloric Acid (HCl) | 2 M aqueous | Commercial | ~5 L | - |
| Sodium Hydroxide (NaOH) | 5 M aqueous | Commercial | As needed | - |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial | 10 L | - |
| Brine (Saturated NaCl) | - | In-house | 5 L | - |
Step-by-Step Procedure
PART 1: LITHIATION AND BORYLATION
-
Reactor Preparation: Ensure the primary reaction vessel is clean, dry, and rendered inert by purging with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the synthesis.
-
Charging: Charge the reactor with 3-amino-5-bromopyridine (1.00 kg, 5.78 mol) and anhydrous tetrahydrofuran (10 L). Stir the mixture until all solids are dissolved.
-
Cryogenic Cooling: Cool the reactor contents to between -78 °C and -70 °C using a suitable cooling system (e.g., dry ice/acetone or a cryostat). Causality: This low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate and reaction with the THF solvent.[3]
-
Lithiation: Slowly add the n-butyllithium solution (2.54 L, 6.36 mol) subsurface via a dropping funnel or pump over 2-3 hours. Meticulously monitor the internal temperature, ensuring it does not rise above -70 °C. Causality: A slow addition rate is essential to manage the exotherm of the reaction and ensure complete halogen-metal exchange without over-lithiation or side reactions.
-
Stirring: After the addition is complete, stir the resulting slurry at -78 °C to -70 °C for an additional 1 hour to ensure the reaction goes to completion.
-
Borylation: Slowly add triisopropyl borate (1.20 L, 6.36 mol) to the reaction mixture over 1-2 hours, again maintaining the internal temperature below -70 °C. Causality: This step is also exothermic. Maintaining cryogenic temperatures prevents undesired side reactions between the borate ester and any unreacted n-BuLi.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) overnight with continued stirring.
PART 2: WORK-UP AND CRUDE ISOLATION
-
Quenching: Cool the reactor to 0-5 °C using an ice bath. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (~5 L). Monitor for gas evolution and control the addition rate to keep the temperature below 20 °C. Adjust the pH to ~1-2.
-
Phase Separation: Stop stirring and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 2 L) to recover any dissolved product. Combine these extracts with the original organic layer.
-
Washing: Wash the combined organic layers with brine (1 x 5 L) to remove residual water and inorganic salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude this compound as a solid.
Industrial Purification: pH-Swing Crystallization
Column chromatography is impractical and uneconomical for multi-kilogram scale purification of polar compounds like boronic acids.[4] A robust and scalable alternative is a pH-swing purification, which leverages the acidic nature of the boronic acid group.[5]
Caption: Logic diagram for the pH-swing purification protocol.
Purification Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (5 L).
-
Basification: Transfer the solution to a separation vessel and add 5 M NaOH solution, adjusting the pH of the aqueous phase to >10. This converts the boronic acid into its water-soluble sodium boronate salt.
-
Extraction of Impurities: Stir the biphasic mixture vigorously for 30 minutes. Separate the layers and discard the organic layer, which contains non-acidic, organic-soluble impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C. Slowly add 2 M HCl with vigorous stirring to adjust the pH to 6-7. The pure this compound will precipitate as a solid.[6]
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold deionized water (2 x 1 L) and then with a small amount of cold ethyl acetate to aid drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quality Control and Specifications
The final product must be analyzed to ensure it meets the required specifications for use in further manufacturing, particularly for pharmaceutical applications.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR |
| Purity | ≥98.0% (by area) | HPLC |
| Mass | Conforms to the expected m/z | LC-MS |
| Residual Solvents | Per ICH guidelines | Headspace GC |
| Water Content | ≤0.5% | Karl Fischer Titration |
Safety, Handling, and Environmental Considerations
1. Personnel Safety:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.[7][8]
-
Respiratory Protection: When handling the powdered final product or reagents, use a respirator with a P100 filter to prevent inhalation.[9]
2. Reagent-Specific Hazards:
-
n-Butyllithium: Extremely pyrophoric. It will ignite spontaneously on contact with air. It must be handled under an inert atmosphere at all times. All transfers should be performed using cannulas or a closed-system pump.
-
Anhydrous THF: Highly flammable and can form explosive peroxides. Use only peroxide-free solvent and keep away from ignition sources.
-
Boronic Acids: Can be irritating to the eyes, respiratory system, and skin.[7] Avoid dust generation and ensure adequate ventilation.[10][11]
3. Engineering Controls:
-
Fume Hoods/Ventilation: All operations must be conducted in a well-ventilated area or a walk-in fume hood designed for handling hazardous materials.[9]
-
Inert Atmosphere: The reaction must be run under a dry nitrogen or argon atmosphere to prevent reaction with atmospheric oxygen and moisture.
-
Emergency Equipment: An eyewash station, safety shower, and appropriate fire extinguishers (Class D for organometallics, dry chemical for solvent fires) must be readily accessible.[7]
4. Waste Disposal:
-
Quenching: Unused n-butyllithium must be quenched carefully by slow addition to a non-reactive solvent like heptane, followed by the very slow addition of isopropanol before final quenching with water.
-
Solvent Waste: All organic solvent waste must be collected in properly labeled containers and disposed of according to local, state, and federal regulations.[10]
-
Aqueous Waste: Aqueous waste should be neutralized before disposal. Do not flush large quantities down the drain.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.es [fishersci.es]
- 9. americanborate.com [americanborate.com]
- 10. laballey.com [laballey.com]
- 11. m.youtube.com [m.youtube.com]
Flow chemistry applications of (5-Aminopyridin-3-yl)boronic acid reactions
An Application Guide to Flow Chemistry: Reactions of (5-Aminopyridin-3-yl)boronic acid
Authored by: A Senior Application Scientist
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in continuous flow chemistry. We will explore the rationale behind adopting flow methodologies for this versatile building block and provide validated protocols for key synthetic transformations.
Introduction: The Strategic Value of this compound and Flow Chemistry
This compound is a critical bifunctional building block in modern medicinal chemistry. Its structure contains a nucleophilic amino group and an electrophilic boronic acid, making it a versatile precursor for constructing complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The pyridine core is a common motif in numerous approved drugs.
Traditional batch processing of boronic acid reactions can present challenges related to mass and heat transfer, reproducibility, and the safe handling of reagents and intermediates.[2][3] Flow chemistry, or continuous flow processing, offers a transformative solution to these issues.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, we gain precise control over parameters like temperature, pressure, and residence time.[6][7] This leads to significant benefits:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic events.[8]
-
Improved Efficiency and Yield: Superior heat and mass transfer lead to faster, cleaner reactions and more consistent product quality.[6][7]
-
Seamless Scalability: Scaling up production involves running the system for a longer duration rather than re-engineering large-scale batch reactors, accelerating drug development timelines.[9]
-
Automation and Integration: Flow systems are readily automated and can integrate multiple reaction and purification steps into a single, continuous process ("telescoping").[10][11]
Furthermore, the synthesis of boronic acids themselves, often involving unstable organolithium intermediates, is significantly improved and rendered safer using flow chemistry.[1][2][3][12] This creates a powerful synergy where both the key building block and its subsequent derivatization can be performed efficiently and safely in continuous flow.
General Flow Chemistry Setup
A typical laboratory-scale flow chemistry system for the reactions described herein consists of several core modules. Understanding the function of each is key to successful implementation.
Caption: General modular setup for a two-stream continuous flow reaction.
-
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps deliver precise and pulseless flow of reagent solutions.
-
Mixer: A simple T-piece or a more sophisticated static mixer ensures rapid and homogeneous mixing of reagent streams before they enter the reactor.
-
Reactor: Can be a simple coiled tube (e.g., PFA, stainless steel) immersed in a heated bath or a more advanced packed-bed reactor. Packed-bed reactors, filled with an inert material or a solid-supported catalyst, enhance mixing and are essential for heterogeneous catalysis.[13][14][15]
-
Back-Pressure Regulator (BPR): Maintains a constant pressure throughout the system, which is crucial for preventing solvent boiling at elevated temperatures and for controlling gas solubility.
-
Collection & Analysis: The product stream is collected for offline analysis or can be directed through in-line analytical tools (e.g., UV-Vis, IR, MS) for real-time monitoring.[10][16]
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[17][18] In flow, using a heterogeneous catalyst simplifies the process by combining the reaction and catalyst separation into a single step, eliminating the need for downstream palladium removal.[19][20]
Reaction: Coupling of this compound with an aryl bromide.
Causality and Experimental Choices:
-
Catalyst System: An immobilized palladium catalyst (e.g., Pd on a polymer support or silica) is chosen for its high activity and, critically, its reusability and low leaching.[18][20] This is highly advantageous in pharmaceutical synthesis where metal contamination must be minimized. A packed-bed reactor is the logical choice to contain the solid-phase catalyst.[20]
-
Solvent System: A biphasic solvent system (e.g., THF/H₂O or Toluene/H₂O) is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[18] This necessitates efficient mixing, which is inherently provided by the packed-bed reactor.
-
Base: A mild inorganic base like K₃PO₄ or K₂CO₃ is used to facilitate the transmetalation step of the catalytic cycle without causing degradation of sensitive substrates.[17]
-
Temperature and Residence Time: Elevated temperatures accelerate the reaction, significantly reducing the required residence time compared to batch. Flow chemistry allows for safe operation at temperatures above the solvent's boiling point due to the applied back pressure.[15]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Continuous flow Suzuki coupling with in-line purification.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Solution A (Organic): Dissolve this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and a suitable internal standard in THF.
-
Solution B (Aqueous): Dissolve K₃PO₄ (3.0 equiv.) in deionized water.
-
-
System Setup:
-
Assemble the flow system as depicted in the workflow diagram, ensuring the reactor column is properly packed with the chosen immobilized palladium catalyst.
-
Prime Pump A with Solution A and Pump B with Solution B.
-
Set the reactor temperature (e.g., 100 °C) and the back-pressure regulator (e.g., 10 bar).
-
-
Reaction Execution:
-
Begin pumping both solutions into the system at the desired flow rates to achieve the target residence time.
-
Allow the system to reach a steady state (typically 3-5 times the total system volume) before collecting the product.
-
-
In-Process Validation & Collection:
-
The output from the BPR is directed to a membrane-based liquid-liquid separator for in-line purification, removing the aqueous base and salts.[10]
-
Collect the organic phase. Periodically, take small aliquots for UPLC/LC-MS analysis to monitor reaction completion and purity against the internal standard.
-
-
Shutdown:
-
Once the reaction is complete, flush the system with clean solvent to remove all reagents and products.
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Boronic Acid Conc. | 0.1 M | Balances solubility and throughput. |
| Aryl Halide Conc. | 0.083 M | Limiting reagent. |
| Base Conc. | 0.25 M | Ensures complete activation of the boronic acid. |
| Flow Rate (each pump) | 0.2 mL/min | Dictates residence time based on reactor volume. |
| Reactor Volume | 2.0 mL | A common lab-scale reactor size. |
| Residence Time | 5 min | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | 100 °C | Accelerates reaction kinetics safely under pressure.[13] |
| Pressure (BPR) | 10 bar | Prevents solvent boiling and ensures stable flow. |
| Typical Yield | >90% | Based on steady-state sample analysis. |
| Catalyst Leaching | <10 ppm | Measured by ICP-MS of the final product stream. |
Application Protocol 2: Copper-Catalyzed Chan-Lam C-N Coupling
The Chan-Lam reaction forms a C(aryl)-N bond, coupling the boronic acid with an amine or related N-H compound.[21] A significant advantage in flow is the ability to safely and efficiently use molecular oxygen as the terminal oxidant to maintain the catalytic cycle, which is often challenging in batch.[22]
Reaction: Coupling of this compound with a primary or secondary amine.
Causality and Experimental Choices:
-
Catalyst System: A simple copper(II) salt like Cu(OAc)₂ is an effective catalyst. Unlike palladium, homogeneous copper catalysis is common for this reaction.[21]
-
Oxidant Delivery: The catalytic cycle requires re-oxidation of Cu(I) to Cu(II). Using pure oxygen is more efficient than air. A "tube-in-tube" reactor is an elegant and safe solution for gas-liquid reactions in flow. It consists of a gas-permeable inner tube (e.g., Teflon AF-2400) carrying the oxygen, housed within a larger, non-permeable outer tube carrying the liquid reaction mixture. Oxygen diffuses across the membrane, ensuring a constant and controlled supply without generating bubbles that disrupt flow.[22]
-
Solvent and Base: A non-coordinating solvent like Dichloromethane (DCM) is often used. A mild organic base like triethylamine (TEA) can be added to aid in the solubility of the boronic acid.[22]
Workflow Diagram: Chan-Lam Coupling
Caption: Continuous flow Chan-Lam coupling using a tube-in-tube reactor.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Solution A (Reaction Mixture): In a single flask, dissolve the amine (1.0 equiv.), this compound (1.5 equiv.), Cu(OAc)₂ (10 mol%), and triethylamine (2.0 equiv.) in DCM.
-
-
System Setup:
-
Assemble the flow system as shown, ensuring the tube-in-tube reactor is correctly connected to both the liquid pump and the oxygen gas supply (with a forward pressure regulator).
-
Set the back-pressure regulator to a value lower than the oxygen supply pressure (e.g., 4 bar BPR, 5 bar O₂).
-
Prime the pump with the reaction mixture.
-
-
Reaction Execution:
-
Pressurize the inner tube of the reactor with oxygen.
-
Begin pumping the reaction mixture through the outer tube of the reactor at the desired flow rate. The reaction typically proceeds efficiently at room temperature.
-
-
In-Process Validation & Collection:
-
Shutdown:
-
Safely vent the oxygen line.
-
Flush the liquid path with clean solvent.
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Amine Conc. | 0.1 M | Limiting reagent. |
| Boronic Acid Conc. | 0.15 M | Excess to drive reaction to completion. |
| Catalyst Loading | 10 mol% | Typical loading for Chan-Lam reactions. |
| Flow Rate | 0.1 mL/min | Slower flow rates can increase conversion. |
| Reactor Volume | 2.5 mL | Provides sufficient residence time. |
| Residence Time | 25 min | Longer time needed for C-N vs C-C coupling. |
| Temperature | 25 °C | Reaction is often efficient at room temperature. |
| Pressure (BPR) | 4 bar | Maintains single phase and stable flow. |
| O₂ Pressure | 5 bar | Ensures a positive pressure gradient for O₂ diffusion.[22] |
| Typical Yield | >85% | Based on steady-state sample analysis. |
Conclusion
The adoption of flow chemistry for reactions involving this compound offers a robust, efficient, and safe alternative to traditional batch methods.[4][6] The precise control over reaction parameters enables rapid optimization, leading to higher yields and purities. The protocols for Suzuki-Miyaura and Chan-Lam couplings detailed here demonstrate how continuous processing, combined with modern reactor technology like packed beds and tube-in-tube systems, can streamline the synthesis of complex pharmaceutical intermediates. By integrating in-line analysis and purification, these single-step reactions can be telescoped into multi-step automated sequences, significantly accelerating the path from discovery to production.[23]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis | Semantic Scholar [semanticscholar.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 7. tandfonline.com [tandfonline.com]
- 8. helgroup.com [helgroup.com]
- 9. syrris.com [syrris.com]
- 10. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chan-Lam Coupling [organic-chemistry.org]
- 22. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for (5-Aminopyridin-3-yl)boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (5-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the successful synthesis of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several sources. The primary suspects are catalyst activity, reagent integrity, and the reaction conditions. The pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] Start by systematically evaluating the following:
-
Catalyst and Ligand: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand are from a reliable source and have not degraded. For challenging couplings involving electron-rich pyridines, consider using highly active, bulky, and electron-rich phosphine ligands like SPhos or XPhos.[2]
-
Reagent Quality: this compound can be susceptible to degradation. Use fresh or recently purified boronic acid. Consider converting it to a more stable pinacol ester or trifluoroborate salt to mitigate decomposition.[2]
-
Oxygen Contamination: Thoroughly degas your solvent and ensure the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[1][3]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid to form the more nucleophilic boronate species.[4][5][6] Ensure the base is finely powdered and dry. For this substrate, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2]
Q2: I'm observing significant amounts of side products. What are the likely culprits and how can I minimize them?
A2: The formation of byproducts is a common challenge. The three most prevalent side reactions with this compound are:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, effectively consuming your starting material.[7][8] This is often promoted by high temperatures and prolonged exposure to aqueous basic conditions.[1] To minimize this, use the mildest effective base, keep reaction times as short as possible, and consider using the corresponding boronic ester.[1]
-
Homocoupling: The self-coupling of this compound to form a symmetrical biaryl is another common side reaction. This is often exacerbated by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for suppression.
-
Dehalogenation: Your aryl halide coupling partner may undergo reduction, where the halogen is replaced by a hydrogen atom. This can be caused by the presence of palladium hydride species.[1] Screening different bases, solvents, and catalyst systems can help to mitigate this issue.[1]
Q3: Can the amino group on the pyridine ring interfere with the reaction?
A3: Yes, the primary amino group, along with the pyridine nitrogen, can chelate to the palladium center, which can inhibit the catalytic cycle.[1] While many Suzuki couplings with aminopyridines proceed without protection, if you are experiencing persistent low yields, N-protection of the amino group (e.g., as an acetamide) can be considered, though this adds extra synthetic steps. However, modern catalyst systems with bulky ligands are often effective at overcoming this inhibition.[9]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reaction.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low Conversion of Starting Materials | Inactive Catalyst | The active Pd(0) species may not be forming or is being deactivated. If using a Pd(II) precatalyst, ensure your conditions promote its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] |
| Inefficient Oxidative Addition | The C-X bond of your aryl halide may be too strong. For aryl chlorides, higher temperatures and more electron-rich, bulky ligands (e.g., Buchwald ligands) are often necessary to facilitate this step.[10] | |
| Poor Transmetalation | The boronic acid is not being activated sufficiently. Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the boronate anion, which is the active species in transmetalation.[5][6] Ensure the base is soluble in the reaction medium; a small amount of water can sometimes aid this.[2][7] | |
| Boronic Acid Decomposition | Protodeboronation | The C-B bond is being cleaved by protonolysis. Use milder bases like K₂CO₃ or KF. Running the reaction under anhydrous conditions can also be beneficial.[2] Protecting the boronic acid as a pinacol ester or trifluoroborate salt significantly increases its stability.[2][11] |
| Formation of Homocoupled Product | Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and the reaction is performed under a strict inert atmosphere.[1][3] |
| Inconsistent Results | Reagent Purity/Moisture | Boronic acids can dehydrate to form boroxines, which can affect reactivity. Ensure your this compound is of high purity. The water content in the reaction can be critical; while some aqueous conditions are beneficial, excess water can promote side reactions.[7] |
Recommended Starting Conditions for Optimization
The following table provides a set of starting conditions for the Suzuki coupling of this compound with various aryl halides. These should be considered as a starting point for further optimization.
| Parameter | Aryl Bromide/Iodide | Aryl Chloride | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or a palladacycle (e.g., XPhos Pd G3, 1-2 mol%) | Aryl chlorides require more active catalysts for the oxidative addition step.[10][12] |
| Ligand | (If not using a pre-catalyst complex) PPh₃ (4-10 mol%) or dppf (2-5 mol%) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands facilitate the oxidative addition of less reactive aryl chlorides.[2] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases are often needed for less reactive coupling partners to promote transmetalation.[2] |
| Solvent System | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DME/H₂O (4:1) | Dioxane, Toluene, or 2-MeTHF | Anhydrous or minimally aqueous conditions can be beneficial for challenging couplings to reduce protodeboronation. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required to overcome the higher activation energy for the oxidative addition of aryl chlorides.[7] |
Experimental Protocol: General Procedure
This protocol provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the aryl halide)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.[13]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[2][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][13]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When faced with a challenging reaction, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (5-Aminopyyridin-3-yl)boronic acid
Welcome to the technical support center for (5-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Suzuki-Miyaura reaction with this compound has a very low yield. LC-MS analysis shows mainly my starting aryl halide and 5-aminopyridine. What is the likely cause?
Answer: This is a classic symptom of protodeboronation , an undesired side reaction where the C-B (carbon-boron) bond is cleaved and replaced by a C-H bond.[1][2] This reaction consumes your boronic acid, converting it into the simple 5-aminopyridine byproduct, thus preventing the desired cross-coupling. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyridines, are particularly susceptible to this decomposition pathway.[2][3][4]
Root Causes & Solutions:
-
pH and Speciation: The stability of pyridine boronic acids is highly pH-dependent. While many simple aryl boronic acids are most stable under neutral conditions, some pyridine-based boronic acids, particularly 2-pyridyl boronic acid, can form a reactive zwitterionic species at neutral pH that rapidly decomposes.[1][4][5] Although 3-pyridyl boronic acids are generally more stable, the reaction pH remains a critical parameter.[4]
-
Solution: Ensure your basic conditions are robust. The choice of base is critical. While Na₂CO₃ is common, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings as it facilitates the transmetalation step more efficiently, which can outcompete the rate of protodeboronation.
-
-
Reaction Time & Temperature: Prolonged reaction times and high temperatures increase the likelihood of boronic acid decomposition.[6] The goal is to have the cross-coupling occur faster than the protodeboronation.
-
Solution: If you suspect decomposition, try lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS to find the optimal time point where product formation is maximized and byproduct formation is minimal.
-
-
Water Content: While Suzuki reactions often require some water to solubilize the base and facilitate the catalytic cycle, excessive water can accelerate protodeboronation.
-
Solution: Use a carefully controlled ratio of organic solvent to water (e.g., 4:1 or 5:1 dioxane/water).[7] Using anhydrous solvents with a soluble base like KF might be an alternative strategy.
-
Question 2: My reaction is producing a significant amount of a bi-aryl byproduct derived from the homocoupling of this compound. How can I prevent this?
Answer: The formation of a symmetrical bi-aminobipyridine product is due to the homocoupling of the boronic acid. This side reaction is typically promoted by the presence of oxidants (like atmospheric oxygen) or certain metal catalysts, which cause two molecules of the boronic acid to couple with each other.[8][9]
Root Causes & Solutions:
-
Oxygen in the Reaction Mixture: The presence of O₂ can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[8]
-
Solution: Rigorous deoxygenation of the reaction mixture is crucial. Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Using freeze-pump-thaw cycles is an even more effective deoxygenation method.[7]
-
-
Catalyst Choice: Some palladium sources or ligands may be more prone to promoting homocoupling.
-
Solution: Ensure you are using a high-quality Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is efficiently reduced in situ. If homocoupling persists, consider switching to a more specialized ligand system. Modern biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling at lower temperatures and faster rates, minimizing the time for side reactions to occur.[10][11]
-
-
Stoichiometry: Using a large excess of the boronic acid can increase the statistical probability of homocoupling.
-
Solution: Use a modest excess of the boronic acid (typically 1.1 to 1.5 equivalents). Adding the boronic acid portion-wise or via syringe pump over the course of the reaction can keep its instantaneous concentration low, further disfavoring the homocoupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Like many boronic acids, especially functionalized heteroaromatic ones, this compound can be sensitive to air, moisture, and heat.[6][12] It is recommended to store it under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, and refrigerated (2-8°C). Long-term storage at room temperature on the benchtop can lead to gradual decomposition.
Q2: Do I need to protect the primary amino group on the pyridine ring before performing a Suzuki-Miyaura coupling?
A2: Generally, it is not necessary to protect the amino group. The Suzuki-Miyaura coupling is remarkably tolerant of many functional groups, including primary amines.[13] The amino group is typically not reactive under standard Suzuki conditions. In fact, adding a protection/deprotection sequence adds steps and reduces overall yield. However, the basicity of the amino group and the pyridine nitrogen can influence the reaction by coordinating to the palladium catalyst. This is another reason why using a suitable phosphine ligand is important—it can effectively compete for coordination sites on the palladium center and maintain catalytic activity.
Q3: I am struggling to purify my final product from residual boronic acid and its byproducts. What are some effective purification strategies?
A3: Purification can be challenging due to the polarity of the aminopyridine moiety.
-
Acid/Base Extraction: An effective first step is an aqueous workup. You can often remove unreacted boronic acid by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).[14][15] The boronic acid will form a water-soluble boronate salt and move into the aqueous phase. Be mindful of your product's solubility and stability at different pH values.
-
Chromatography: Standard silica gel chromatography can be effective. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (e.g., 1%) to prevent streaking of the basic product on the acidic silica, is a good starting point.[16] If silica fails, neutral alumina can be a good alternative for basic compounds.[16]
-
Derivatization: For very difficult separations, unreacted boronic acid can be scavenged by forming a diethanolamine adduct, which can sometimes be filtered off, or by using a sorbitol extraction to pull the boronic acid into an aqueous layer.[17]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting a Low-Yield Suzuki-Miyaura Reaction
This flowchart outlines a logical progression for diagnosing and solving common issues.
Caption: A troubleshooting workflow for common Suzuki-Miyaura coupling failures.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired cross-coupling pathway versus the major side reactions.
Caption: Desired vs. undesired pathways in Suzuki coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of (5-Aminopyridin-3-yl)boronic acid
Welcome to the technical support center for the purification of (5-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your experiments.
Introduction
This compound is a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it a valuable synthon. However, this same reactivity profile, coupled with its polarity, can present significant purification challenges.[3] This guide will address common issues and provide robust protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Typical impurities can include starting materials from the synthesis, such as 3,5-dibromopyridine or its precursors. Other common contaminants are protodeborylation products (the corresponding aminopyridine without the boronic acid group), boroxine anhydrides (cyclic trimers of the boronic acid), and residual inorganic salts from the workup.[4]
Q2: My crude NMR shows a complex mixture. Where do I start with purification?
A2: For a complex crude mixture, a good starting point is a selective acid-base extraction. This technique leverages the amphoteric nature of your product to separate it from neutral organic impurities and some acidic or basic byproducts.[5][6]
Q3: Why is my this compound sticking to the silica gel column?
A3: This is a frequent issue with boronic acids, especially those containing basic functional groups like an amino pyridine. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to poor recovery and tailing.[7] The basic amine can also interact with acidic silica.
Q4: Can I recrystallize this compound? If so, what solvents are recommended?
A4: Recrystallization can be a highly effective method for purifying solid boronic acids.[8][9] Given the polarity of this compound, solvent systems involving water, short-chain alcohols (like ethanol or propanol), or mixtures of these with ethers or esters (like ethyl acetate) are often successful.[9]
Troubleshooting Guide
This section delves into specific problems you might encounter during the purification of this compound and provides detailed solutions.
Issue 1: Low Recovery After Acid-Base Extraction
Symptoms:
-
Low yield of the final product after acidification and extraction.
-
Product is not precipitating upon acidification of the basic aqueous layer.
Root Causes & Solutions:
-
Incomplete Extraction into Base: The aminopyridine moiety is basic, but the boronic acid is acidic. To effectively extract it into an aqueous basic solution (like 1-2 M NaOH), ensure the pH is sufficiently high (pH > 12) to deprotonate the boronic acid and form the soluble boronate salt.[5][6]
-
Emulsion Formation: The presence of polar impurities can lead to the formation of emulsions during extraction, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Incorrect pH for Precipitation: When acidifying the basic aqueous extract to precipitate the boronic acid, it is crucial to adjust the pH carefully. The isoelectric point of this amphoteric molecule is key. Aim for a pH around neutrality (pH 6-7) for minimal solubility. Adding acid too quickly or overshooting the pH can lead to the formation of the more soluble pyridinium salt.
-
Product Solubility: this compound has some water solubility.[3] After precipitation, cooling the mixture on an ice bath can help maximize recovery. If the product remains in solution, you may need to extract it with an organic solvent like ethyl acetate after adjusting the pH.
Issue 2: Challenges with Column Chromatography
Symptoms:
-
Significant tailing of the product spot on TLC.
-
Low or no recovery of the product from the silica gel column.[7]
-
The product appears to decompose on the column.
Root Causes & Solutions:
-
Strong Adsorption to Silica: As mentioned in the FAQs, the interaction between the boronic acid and silica is a major hurdle.
-
Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Create a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% v/v).[7]
-
Solution 2: Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase, which can have less aggressive interactions with boronic acids.[8]
-
-
Inappropriate Eluent System: Due to the polarity of this compound, a polar eluent system is necessary.
-
Recommended Solvents: Start with a system like dichloromethane/methanol or ethyl acetate/methanol.[5] A small amount of a base like triethylamine or ammonia in the eluent can improve peak shape and recovery.
-
Gradient Elution: A gradient elution, starting with a lower polarity and gradually increasing it, can help to separate impurities effectively.
-
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The product oils out instead of forming crystals.
-
The recrystallized material is not significantly purer.
-
Poor recovery after recrystallization.
Root Causes & Solutions:
-
Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate as an amorphous solid or oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure compound can induce crystallization.
-
Persistent Impurities: If co-crystallization of impurities is an issue, a preliminary purification step, such as an acid-base wash, might be necessary before attempting recrystallization.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate this compound from neutral organic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with 1-2 M aqueous NaOH solution (2-3 times). The this compound will move into the aqueous phase as its boronate salt.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl with vigorous stirring. Monitor the pH and adjust to approximately 6-7.
-
The purified this compound should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of a non-polar solvent like hexane to aid drying.
-
Dry the product under vacuum.
Protocol 2: Flash Column Chromatography with Deactivated Silica
This method is suitable for removing impurities with similar acidity/basicity but different polarity.
-
Prepare the Deactivated Silica: In a fume hood, make a slurry of silica gel in the initial eluent (e.g., 98:2 dichloromethane:methanol). Add triethylamine to a final concentration of 0.5% (v/v). Gently stir for 15-20 minutes.
-
Pack the Column: Pack the column with the deactivated silica slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute: Run the column using a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol), containing 0.5% triethylamine throughout.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
To verify the purity of your final product, several analytical techniques are recommended:
| Analytical Method | Purpose |
| ¹H NMR Spectroscopy | To confirm the chemical structure and identify any proton-containing impurities. |
| LC-MS | To determine the purity by area percentage and confirm the molecular weight of the product and any impurities.[10] |
| HPLC | A versatile method for purity assessment, especially for non-volatile compounds.[11] |
| GC-MS | Suitable for identifying volatile impurities, may require derivatization of the boronic acid.[11] |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for purification strategy.
Chemical Structures
Caption: Target molecule and common impurities.
References
- 1. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing protodeboronation of (5-Aminopyridin-3-yl)boronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for (5-Aminopyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a heteroaromatic boronic acid bearing an amino group, this reagent presents unique challenges, most notably its susceptibility to protodeboronation. This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and ultimately prevent this undesired side reaction, ensuring the success of your experiments.
Understanding the Challenge: The Dual Nature of this compound
This compound is a valuable reagent for introducing the 3-amino-5-pyridyl moiety, a common pharmacophore, via reactions like the Suzuki-Miyaura coupling. However, its structure harbors two key features that contribute to its instability:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst essential for cross-coupling reactions.
-
The Amino Group: This electron-donating group increases the electron density of the pyridine ring, which can influence the rate of protodeboronation. Furthermore, the amino group itself is basic and can interact with the catalyst.
-
The Boronic Acid Moiety: The C-B bond is susceptible to cleavage by a proton source, a process known as protodeboronation, which irreversibly converts your starting material into 3-aminopyridine.
Protodeboronation is a protonolysis reaction where the carbon-boron bond is replaced by a carbon-hydrogen bond. This not only consumes your starting material, leading to lower yields, but also introduces a byproduct that can complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For this compound, this means the irreversible conversion to 3-aminopyridine. This is a significant issue as it consumes your starting material, reduces the yield of your desired product, and introduces an impurity that may be difficult to separate. Heteroaromatic boronic acids, especially those with basic nitrogen atoms like pyridine, are particularly prone to this side reaction.
Q2: What are the main factors that promote protodeboronation?
A2: The primary drivers of protodeboronation are:
-
pH: Both acidic and basic conditions can catalyze the reaction. For aminopyridine boronic acids, near-neutral pH can also be problematic due to the potential formation of a reactive zwitterionic intermediate.
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.
-
Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Palladium Catalyst System: The choice of palladium precursor and ligands can influence the rate of protodeboronation. Bulky, electron-rich ligands, while often beneficial for the desired coupling, can sometimes promote this side reaction.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial. It is recommended to store this compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures, typically in a freezer. Avoid exposure to moisture and air.
Q4: I suspect protodeboronation is occurring in my reaction. How can I confirm this?
A4: The most common method is to analyze your crude reaction mixture by LC-MS and ¹H NMR spectroscopy.
-
LC-MS: Look for a mass corresponding to 3-aminopyridine (MW: 94.11 g/mol ).
-
¹H NMR: Compare the spectrum of your crude reaction mixture to the known spectrum of 3-aminopyridine. The aromatic protons of 3-aminopyridine will have characteristic chemical shifts and coupling patterns that are distinct from your starting material and desired product. A typical ¹H NMR spectrum of 3-aminopyridine in CDCl₃ shows signals around δ 8.08, 7.99, 7.03, and 6.97 ppm, with a broad signal for the amino protons around δ 3.89 ppm.[1]
Troubleshooting Guide: From Reaction Failure to Success
This section provides a systematic approach to troubleshooting Suzuki-Miyaura coupling reactions involving this compound, with a focus on preventing protodeboronation.
Issue 1: Low or No Conversion of Starting Materials
If your reaction is not proceeding, it is often due to catalyst inhibition or suboptimal reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.
Issue 2: Significant Formation of 3-Aminopyridine (Protodeboronation)
The presence of a significant amount of the protodeboronated byproduct indicates that the conditions are too harsh for the boronic acid.
Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Action |
| Optimize the Base | The choice of base is critical. Strong bases can accelerate protodeboronation. | Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) can also be effective. |
| Control Water Content | Water is a proton source for protodeboronation. | Use anhydrous solvents and thoroughly dry all glassware. While some Suzuki reactions benefit from a small amount of water, for this substrate, it's best to start under strictly anhydrous conditions. |
| Lower Reaction Temperature | Protodeboronation has a significant activation energy and is accelerated at higher temperatures. | Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 80-90°C is often a good compromise. |
| Use a More Stable Boronic Acid Derivative | Converting the boronic acid to an ester can protect it from premature degradation. | Consider using the pinacol ester of this compound. These are generally more stable and release the active boronic acid slowly under the reaction conditions. |
| Optimize Catalyst and Ligand | A more active catalyst can promote the desired coupling at a faster rate than protodeboronation. | Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) which are known to promote efficient cross-coupling of heteroaryl substrates. |
The pH Tightrope Walk
The pKa of the boronic acid moiety in arylboronic acids typically falls in the range of 4-10.[2] For phenylboronic acid, the pKa is around 8.8. Electron-donating groups, like the amino group in our target molecule, are expected to slightly increase the pKa. Conversely, the electron-withdrawing nature of the pyridine ring will decrease it. The pKa of the pyridinium ion of 3-aminopyridine is approximately 6.0.[3][4][5] This means that under acidic conditions, the pyridine nitrogen will be protonated, which can affect its interaction with the catalyst.
A key takeaway is to avoid strongly acidic or basic conditions where possible. The optimal pH for the reaction is often a compromise to ensure sufficient boronate formation for transmetalation without excessively promoting protodeboronation.
Experimental Protocols
The following are starting points for the Suzuki-Miyaura coupling of this compound, based on literature precedents. Optimization will likely be required for your specific substrate.
Protocol 1: Pd(PPh₃)₂Cl₂ / K₂CO₃ System
This protocol is adapted from a patent describing the coupling of this compound hydrochloride with 2-bromopyrimidine.[6]
Materials:
-
This compound hydrochloride (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (4.2 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl bromide, this compound hydrochloride, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₂Cl₂ under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 95°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Pd(PPh₃)₄ / Cs₂CO₃ System
This protocol is adapted from a patent describing the coupling of this compound with a substituted imidazo[1,2-a]pyridine.
Materials:
-
This compound
-
Aryl/Heteroaryl halide/triflate
-
Pd(PPh₃)₄
-
Cesium Carbonate (Cs₂CO₃)
-
DMF
-
Water
Procedure:
-
Combine the aryl/heteroaryl halide/triflate, this compound, and Cs₂CO₃ in a microwave vial.
-
Add DMF and water.
-
Degas the mixture with a stream of nitrogen for 10-15 minutes.
-
Add Pd(PPh₃)₄ under a positive pressure of inert gas.
-
Seal the vial and heat in a microwave reactor at 90°C for 30 minutes.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for a Suzuki-Miyaura Coupling Experiment
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Concluding Remarks
The successful application of this compound in cross-coupling reactions hinges on a solid understanding of its stability and the factors that lead to protodeboronation. By carefully selecting your reaction conditions—particularly the base, solvent, temperature, and catalyst system—and by taking meticulous care to exclude excess water and oxygen, you can significantly suppress this undesired side reaction. This guide provides a starting point for your investigations. Remember that each substrate combination is unique, and some degree of optimization is almost always necessary. We encourage you to use this guide as a foundation for developing robust and high-yielding protocols for your specific synthetic targets.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki-Miyaura Coupling with 5-Aminopyridine-3-Boronic Acid
This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using 5-aminopyridine-3-boronic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Our goal is to provide field-proven insights and actionable protocols to overcome common challenges, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 5-aminopyridine-3-boronic acid giving low yields or failing completely?
A1: This is a common and critical issue. The primary challenges with this substrate are twofold. First, the substrate contains two Lewis basic nitrogen atoms: one in the pyridine ring and one in the amino group. The lone pair electrons on these nitrogens can coordinate strongly to the palladium catalyst center. This coordination can act as a poison, leading to catalyst inhibition or complete deactivation, which stalls the catalytic cycle before it can proceed efficiently.[1][2] Second, like many heterocyclic boronic acids, 5-aminopyridine-3-boronic acid can be susceptible to competitive side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]
Q2: What is protodeboronation and how can I minimize it with this substrate?
A2: Protodeboronation is a hydrolytic process that cleaves the C-B bond, converting your boronic acid back to 5-aminopyridine. This is a major pathway for yield loss. It is often accelerated by strong bases, high temperatures, and the presence of water.[3]
To minimize it:
-
Use Boronic Esters: The most effective strategy is to use a more stable derivative, such as the pinacol ester (3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) or an N-methyliminodiacetic acid (MIDA) boronate.[1][4][5] These are significantly more resistant to hydrolysis than the free boronic acid. MIDA boronates are particularly useful as they can undergo a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[4]
-
Anhydrous Conditions: If using the boronic acid, ensure all solvents and reagents are rigorously dried to minimize the water available for hydrolysis.[1][3]
-
Careful Base Selection: Opt for a weaker base if compatible with your catalyst system. For instance, potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) in certain contexts.[3]
Q3: Do I need to protect the amino group on the pyridine ring?
A3: While N-protection (e.g., as an acetamide) is a viable strategy to prevent catalyst inhibition, it is often not necessary with modern catalyst systems and adds extra steps to your synthesis.[6] The use of bulky, electron-rich phosphine ligands (discussed below) is typically sufficient to achieve high yields without protection. These ligands create a sterically hindered environment around the palladium center that favors the desired catalytic cycle over inhibitory binding by the substrate's amino group.[7]
Catalyst and Reagent Selection Guide
The success of this coupling reaction is critically dependent on the careful selection of the catalyst, ligand, base, and solvent.
Palladium Source and Ligand Selection
The primary strategy to overcome catalyst inhibition is the use of sterically bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the desired oxidative addition and reductive elimination steps over catalyst deactivation.
| Catalyst System Component | Examples | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) sources or precursors. Pd₂(dba)₃ is often preferred as it is a more direct source of the active Pd(0) catalyst.[2] |
| Standard Ligands (Often Insufficient) | PPh₃ (Triphenylphosphine) | While common, PPh₃ is often not electron-rich or bulky enough to prevent catalyst inhibition by the aminopyridine, leading to low yields.[8] |
| Buchwald-Type Ligands (Recommended) | SPhos, XPhos, RuPhos | This is the key to success. These are bulky, electron-rich biaryl monophosphine ligands designed for challenging cross-couplings. They accelerate reductive elimination and are sterically demanding, which discourages the binding of the aminopyridine nitrogens to the catalytic center.[2][9] |
| Other Effective Ligands | P(t-Bu)₃ (Tri-tert-butylphosphine) | This is another highly effective, electron-rich, and bulky ligand that can promote high turnover rates for challenging substrates.[10] |
Base and Solvent Selection
The base and solvent work in concert to facilitate the crucial transmetalation step of the catalytic cycle.
| Reagent | Recommended Choices | Rationale & Considerations |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a strong base often used with Buchwald ligands and is highly effective, but can promote protodeboronation if not carefully controlled.[2][9] K₂CO₃ is a milder option that can sometimes reduce this side reaction.[11] The choice of base is often empirical and may require screening.[12] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with water) | A mixture of an organic solvent with a small amount of water (e.g., 4:1 or 5:1 Dioxane/H₂O) is standard.[7] Water can help solubilize the base and facilitate the formation of the reactive borate species required for transmetalation.[13] However, for substrates highly prone to protodeboronation, strictly anhydrous conditions may be necessary.[3] |
Troubleshooting Guide for Failed or Low-Yielding Reactions
Use this guide to diagnose and resolve common experimental issues.
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Next Steps |
| No reaction; only starting materials observed. | 1. Inactive Catalyst: The Pd(0) species was not generated or was deactivated. 2. Catalyst Inhibition: Strong coordination of the aminopyridine substrate has poisoned the catalyst.[1][2] 3. Poor Reagent Quality: The boronic acid/ester has degraded. | 1. Switch Catalyst System: If using a simple system like Pd(PPh₃)₄, switch to a more robust Buchwald-type catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos).[2] 2. Check Reagent Purity: Verify the integrity of your 5-aminopyridine-3-boronic acid or its ester via NMR. Consider purchasing a fresh batch or switching to the more stable pinacol ester.[8] 3. Ensure Inert Atmosphere: Ingress of oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[3] |
| Significant protodeboronation observed (formation of 5-aminopyridine). | 1. Hydrolysis of Boronic Acid: The C-B bond is being cleaved by water.[3] 2. Base is too strong or reaction temperature is too high. | 1. Use a Boronic Ester: This is the most effective solution. Switch from the boronic acid to its pinacol or MIDA ester.[1][4] 2. Run Anhydrous Reaction: Use anhydrous solvents and dry the base (e.g., K₃PO₄) in an oven before use.[3] 3. Lower Temperature/Milder Base: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) or switch to a milder base like K₂CO₃.[3] |
| Formation of homocoupled biaryl product (from the boronic acid). | Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve Degassing Technique: Ensure solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Maintain a strict inert atmosphere throughout the reaction setup and duration.[3] |
| Reaction is slow or stalls before completion. | 1. Suboptimal Temperature: The reaction may require more thermal energy. 2. Insufficient Catalyst Loading: The catalyst turnover is not high enough to drive the reaction to completion. | 1. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C).[2] 2. Increase Catalyst Loading: Increase the catalyst and ligand loading from 1-2 mol% to 3-5 mol%. 3. Consider Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes and can often drive sluggish reactions to completion.[7] |
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle and Aminopyridine Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reactions with (5-Aminopyridin-3-yl)boronic acid
Welcome to the technical support center for (5-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this aminopyridine derivative, stemming from the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen, present specific challenges and opportunities in synthesis. This resource provides in-depth, question-and-answer-based troubleshooting guides to help you optimize your reaction conditions and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Failure in Suzuki-Miyaura couplings is a multifaceted issue, but when working with aminopyridine boronic acids, the investigation should be systematic.
-
Catalyst Activity and Oxygen Contamination: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] The presence of oxygen can deactivate the catalyst through oxidation and promote undesirable side reactions like the homocoupling of your boronic acid.[2] It is critical to ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][3]
-
Reagent Purity and Stability: Verify the purity of all your reagents. Boronic acids, in particular, can degrade over time.[2] this compound is susceptible to decomposition pathways that may not be prevalent with simple arylboronic acids, largely due to the basic nitrogen atom in the pyridine ring.[4][5]
-
Choice of Base and Solvent: This is one of the most critical and interdependent parameter sets. The base is not merely a stoichiometric reactant but a key activator in the catalytic cycle.[6][7] Its effectiveness is profoundly influenced by the solvent system. An inappropriate base or solvent can halt the reaction entirely or lead to dominant side reactions.[2][3] For instance, a base that is too weak may not facilitate the crucial transmetalation step, while a base that is too strong in an aqueous medium can accelerate the degradation of the boronic acid.[2]
Q2: I am observing a significant amount of 3-aminopyridine as a byproduct, which is complicating my purification. What is causing this, and how can I prevent it?
A2: The formation of 3-aminopyridine is a classic sign of protodeboronation . This is a detrimental side reaction where the C-B (carbon-boron) bond of your boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile and generating a byproduct that is often difficult to separate from the starting material or product.[4][5]
Mechanism of Protodeboronation: Pyridine boronic acids are particularly prone to this issue.[4][8] Unlike simple arylboronic acids, which typically undergo protodeboronation fastest at high pH, basic heteroaromatic boronic acids can form reactive zwitterionic intermediates under neutral pH conditions that readily decompose.[4][5] Both strongly acidic or basic conditions can sometimes shift the equilibrium away from this highly reactive zwitterion, paradoxically slowing the decomposition.[4]
Strategies for Prevention:
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[2][9]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a strictly anhydrous solvent system can significantly suppress protodeboronation.[2]
-
Employ Boronic Esters: Boronic acid derivatives like MIDA boronates or pinacol esters are often more stable.[5][10] These reagents participate in a "slow release" of the active boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of side reactions.[5][10]
Q3: How do I select the optimal base for my reaction? What is its precise role in the catalytic cycle?
A3: The base plays a central and active role in the Suzuki-Miyaura coupling; it is not simply a passive component. Its primary function is to activate the boronic acid for the transmetalation step.[7][11]
Mechanism of Action: The neutral boronic acid (RB(OH)₂) is generally not reactive enough for efficient transmetalation with the palladium complex. The base, typically a hydroxide or carbonate, reacts with the boronic acid to form a more nucleophilic trihydroxyborate anion (RB(OH)₃⁻).[11][12] This negatively charged "ate" complex is significantly more reactive and readily transfers its organic group to the palladium center.[11][12] Therefore, the choice and amount of base directly control the concentration of the key reactive species in the transmetalation step.[11]
Selection Guide:
-
Weak Bases (e.g., KF, CsF): Often used under anhydrous conditions. Fluoride ions can form fluoroborates which are also active in transmetalation. They are particularly useful when substrates contain base-labile functional groups like esters.[7][9]
-
Moderate Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are perhaps the most common bases used in Suzuki couplings. They are effective in a wide range of solvent systems, particularly aqueous mixtures like dioxane/water or toluene/water.[13][14]
-
Strong Bases (e.g., K₃PO₄, NaOH, KOH): These are highly effective at forming the reactive boronate species.[12] Potassium phosphate (K₃PO₄) is particularly effective for coupling challenging substrates like aryl chlorides and electron-rich or sterically hindered partners.[3][15][16] However, with sensitive substrates like this compound, strong bases in aqueous media can aggressively promote protodeboronation.[2]
The following diagram illustrates the pivotal role of the base in the catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle highlighting base activation.
Q4: What is the most suitable solvent system for this coupling? How does the choice between anhydrous and aqueous conditions affect the reaction?
A4: The solvent's role is multifaceted; it must solubilize the reagents, be compatible with the base, and stabilize the palladium catalyst.[17] The choice is heavily dependent on the chosen base and the specific substrates.
-
Aqueous Biphasic Systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O): These are very common and often highly effective.[13][15][18] The aqueous phase is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄, while the organic phase dissolves the aryl halide, boronic acid, and catalyst. Vigorous stirring is essential in these systems to maximize the interfacial area where the reaction occurs.[2] The water can also play a role in hydrolyzing boronic esters to the active boronic acid. However, as noted, water is the proton source for protodeboronation, creating a delicate balance.[2]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can be effective, particularly when solubility is an issue.[9] However, some polar solvents like acetonitrile can act as strong donor ligands and accentuate copper-mediated protodeboronation if copper salts are present.[19]
-
Anhydrous Ethers (e.g., Dioxane, THF, 2-MeTHF): When protodeboronation is a severe problem, switching to anhydrous conditions is a primary strategy.[2] This requires the use of bases that have some solubility in organic solvents or using phase-transfer catalysts. Anhydrous conditions are often paired with boronic esters to bypass the need for hydrolysis.[10]
The table below provides a starting point for selecting a base and solvent system.
| Base | Solvent System | Typical Temp. (°C) | Key Considerations & When to Use |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A general, robust starting point for many couplings. Good balance of reactivity and minimizing side reactions.[13][18] |
| K₃PO₄ | Dioxane/H₂O (4:1) or Toluene | 80-110 | Excellent for less reactive coupling partners (e.g., aryl chlorides). Can be too basic for sensitive boronic acids.[15][16] |
| KF | Anhydrous THF or Dioxane | 60-80 | Milder conditions. Ideal for substrates with base-labile groups. Effective at minimizing protodeboronation.[2][9] |
| Cs₂CO₃ | Dioxane or DMF | 80-100 | Highly effective base, often provides higher yields for difficult couplings. Its higher solubility in organic solvents is an advantage.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization will be required based on the specific aryl halide partner.
Reagents & Equipment:
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
This compound (1.2 - 1.5 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of Pd source and ligand (e.g., Pd₂(dba)₃, 1-2 mol% + XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields with (5-Aminopyridin-3-yl)boronic acid
Welcome to the technical support guide for (5-Aminopyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions. Due to its unique electronic and structural properties—namely the presence of a pyridine nitrogen and an amino group—this compound can present specific challenges that lead to suboptimal reaction yields. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues users face, from initial handling to complex reaction troubleshooting.
Part 1: Handling, Storage, and Quality Control
Q1: How should I properly store this compound to ensure its long-term stability?
Proper storage is critical for maintaining the integrity of boronic acids.[1][2] this compound should be stored under the following conditions:
-
Temperature: Keep refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to moisture and oxygen, which can degrade the compound.
-
Container: Use a tightly sealed, opaque container to protect it from light and air.[1] Boronic acids should not be stored with strong oxidizing agents or in environments with high humidity.[3]
Q2: My this compound appears clumpy and is not a free-flowing powder. Is it still usable, and how can I check its quality?
This is a very common observation and often indicates the formation of a boroxine , which is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[4][5][6]
-
Usability: Boroxines are often in equilibrium with the boronic acid form and are generally competent in Suzuki-Miyaura coupling reactions, as the equilibrium can shift back to the monomeric acid under the reaction conditions (especially with aqueous base).[6] However, their formation complicates accurate mass-based stoichiometry.
-
Quality Assessment: The most reliable way to assess the quality and determine the ratio of boronic acid to boroxine is via ¹H NMR spectroscopy in a dry, aprotic solvent like DMSO-d₆. The boronic acid -B(OH)₂ protons typically appear as a broad singlet, while boroxine formation will alter the aromatic proton shifts and lead to the disappearance of the -B(OH)₂ signal. Comparing the integration of aromatic protons to a known internal standard can help determine the effective molarity of your reagent.
Part 2: Reaction Optimization & Core Issues
Q3: I'm getting very low conversion in my Suzuki-Miyaura coupling. What are the primary factors to investigate?
Low conversion is a multifaceted problem. A systematic approach is essential. The diagram below outlines a logical troubleshooting workflow. Key areas to focus on are:
-
Catalyst System and Atmosphere: The active Pd(0) species is sensitive to oxygen.[7] Ensure your reaction vessel is rigorously purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[7] Consider using a robust, air-stable precatalyst (e.g., a palladacycle) if you suspect issues with catalyst activation or decomposition.[7]
-
Reagent Quality: Confirm the purity and integrity of your aryl halide, base, and the boronic acid itself as discussed in Q2. Impurities in starting materials can act as catalyst poisons.[8]
-
Base Selection and Solubility: The base is crucial for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[9] However, this compound and its salts can have poor solubility. A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) with a base like K₃PO₄ or K₂CO₃ is often effective.[7] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[7]
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to ensure sufficient reaction rates.[7] If you are running the reaction at a lower temperature, a slow rate may be the cause of low conversion.
Q4: I'm observing a significant amount of 5-aminopyridine byproduct. What causes this protodeboronation and how can I minimize it?
The formation of 5-aminopyridine is a classic sign of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[10] This is one of the most common failure modes for heteroaromatic boronic acids.[10][11][12]
-
Cause: Protodeboronation is often accelerated by high pH, elevated temperatures, and the presence of water.[11][13] The electron-rich nature of the aminopyridine ring can make it more susceptible to this side reaction.
-
Solutions to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate the decomposition. Switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or even potassium fluoride (KF) can be highly effective.[7][14]
-
Anhydrous Conditions: Since water is the proton source, moving to strictly anhydrous conditions can significantly suppress this pathway.[7] This would involve using a non-aqueous solvent (e.g., dry THF, Dioxane) and a base like KF.
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, is a highly effective strategy.[4][15][16] These derivatives are more stable to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[15]
-
Q5: Could the pyridine or amino functionalities be poisoning my palladium catalyst? What's the best catalyst/ligand system to use?
Yes, catalyst inhibition or poisoning is a significant concern. Both the lone pair on the pyridine nitrogen and the amino group are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[17][18]
-
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands bind strongly to the palladium center, preventing the substrate from displacing them and poisoning the catalyst. Ligands like SPhos, XPhos, or P(t-Bu)₃ are often excellent choices for such challenging substrates.[9][19]
-
Protecting Groups: While less ideal due to extra steps, temporary protection of the amino group (e.g., as a Boc carbamate) can prevent its interference.
-
Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can overcome partial inhibition, although this is a less elegant solution.
-
Part 3: Work-up and Purification
Q6: Purification is challenging due to the product's polarity. What strategies can improve separation?
The basic amino and pyridine groups make the final product quite polar and prone to streaking on silica gel.
-
Column Chromatography Tips:
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia (using a solvent system like DCM/Methanol/NH₄OH), to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing ionic interactions and reducing peak tailing.[20]
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a buffer (like ammonium formate) can be very effective for purifying polar, basic compounds.[21]
-
-
Alternative Purification Methods:
-
Acid/Base Extraction: Exploit the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving less polar impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the product back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[20]
-
Key Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling Protocol
This protocol is a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0–3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[7]
-
-
Catalyst/Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.5-5 mol%).
-
-
Solvent Addition:
-
Add degassed solvents via syringe. A common and effective system is a 10:1 mixture of 1,4-Dioxane and Water. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a mobile phase containing a basic modifier (e.g., Hexanes/Ethyl Acetate with 1% triethylamine).
-
Protocol 2: Quality Assessment via ¹H NMR for Boroxine Content
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound and a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of anhydrous DMSO-d₆.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Analysis:
-
The boronic acid -B(OH)₂ protons will appear as a very broad singlet.
-
Identify the well-resolved aromatic proton signals of the aminopyridine ring and the sharp singlet of the internal standard.
-
Compare the integration of the aromatic protons to the integration of the internal standard's protons to calculate the molar amount of the boron-containing species. A significant deviation from the expected ratio based on mass may indicate the presence of boroxine or other impurities.
-
Troubleshooting Summary
| Observed Issue | Primary Cause(s) | Recommended Solutions (in order of priority) |
| Low or No Conversion | 1. Inactive Catalyst / Oxygen | 1. Ensure rigorous degassing of solvents and inert atmosphere. Use a fresh, reliable catalyst source. |
| 2. Poor Solubility | 2. Ensure vigorous stirring. Try alternative solvent systems (e.g., Toluene/H₂O, DME/H₂O). | |
| 3. Inappropriate Base | 3. Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is a fine powder. | |
| Significant Protodeboronation | 1. Conditions too harsh (Base, H₂O) | 1. Switch to a milder base (K₂CO₃, KF). |
| (5-aminopyridine byproduct) | 2. Inherent instability of boronic acid | 2. Use anhydrous conditions. |
| 3. Convert boronic acid to its pinacol (Bpin) or MIDA ester derivative.[15] | ||
| Messy Reaction / Multiple Spots | 1. Catalyst Poisoning | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). |
| 2. Homocoupling of Aryl Halide | 2. Ensure boronic acid is not degraded; use a slight excess (1.2 equiv). | |
| 3. Reaction Temperature Too High | 3. Lower the reaction temperature to 80-90 °C and monitor over a longer period. | |
| Purification Difficulties | 1. Product Polarity / Basicity | 1. Use a basic modifier (Et₃N, NH₄OH) in the chromatography eluent.[20] |
| (Streaking on Silica Gel) | 2. Use reverse-phase (C18) HPLC for purification.[21] | |
| 3. Attempt purification via acid/base extraction or recrystallization. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. laballey.com [laballey.com]
- 2. nbinno.com [nbinno.com]
- 3. wichita.edu [wichita.edu]
- 4. benchchem.com [benchchem.com]
- 5. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scbt.com [scbt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in (5-Aminopyridin-3-yl)boronic Acid Synthesis
Welcome to the technical support center for the synthesis and characterization of (5-Aminopyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this critical building block. This document provides in-depth, experience-driven advice, detailed analytical protocols, and a comprehensive understanding of impurity formation to ensure the integrity of your research and development.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and issues encountered during the synthesis and handling of this compound.
Q1: My final product shows a significant amount of 3-aminopyridine. What is the likely cause?
A1: The presence of 3-aminopyridine is a classic indicator of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly prevalent with heteroaryl boronic acids, especially those containing basic nitrogen atoms like aminopyridines.[1][2] The reaction conditions, such as excessive heat, strong aqueous bases, or prolonged reaction times, can exacerbate this issue.
Q2: I observe a significant byproduct with a mass corresponding to a biaryl pyridine derivative. What is this and how can I avoid it?
A2: This impurity is likely the result of a homocoupling reaction, where two molecules of the boronic acid couple together. This is a common side reaction in palladium-catalyzed borylation and subsequent Suzuki-Miyaura coupling reactions.[3][4] It is often promoted by the presence of oxygen or an inefficient palladium catalyst system. Ensuring a thoroughly degassed reaction mixture and using an active Pd(0) catalyst can help minimize this byproduct.
Q3: My ¹H NMR spectrum looks broad and complex, and the integration is not clean. What could be the issue?
A3: Boronic acids have a propensity to form cyclic trimers known as boroxines through dehydration.[5] This is a reversible equilibrium, but the presence of both the monomeric boronic acid and the boroxine in your sample can lead to broadened or multiple signals in the NMR spectrum, complicating analysis. The physical appearance of the product may also be affected, sometimes appearing oily or sticky.
Q4: Why is my palladium-catalyzed borylation of 3-amino-5-bromopyridine sluggish or incomplete?
A4: The nitrogen atoms in the aminopyridine moiety can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[6][7] This is a known challenge when working with amino-substituted heterocyclic halides. The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.
Q5: Can I purify this compound using standard silica gel chromatography?
A5: It is generally not recommended. Boronic acids are known to be unstable on silica gel, often leading to decomposition, streaking, and significant loss of material. Protodeboronation can be a significant issue on silica. Alternative purification methods such as recrystallization or specialized chromatography techniques (e.g., reversed-phase chromatography with careful pH control) are preferable.
II. Troubleshooting Guide: From Synthesis to Purified Product
This section provides a more in-depth, cause-and-effect analysis of common problems, with actionable solutions.
Issue 1: Low Yield and/or Incomplete Conversion in Miyaura Borylation
Primary Suspects & Root Causes:
-
Catalyst Deactivation: As mentioned in the FAQs, the amino group of the starting material, 3-amino-5-bromopyridine, can poison the palladium catalyst.
-
Suboptimal Base: The choice and strength of the base are critical. A base that is too strong can promote protodeboronation and other side reactions, while a base that is too weak may not facilitate the catalytic cycle efficiently. Potassium acetate (KOAc) is a commonly used mild base in Miyaura borylations.[3][8]
-
Inactive Boron Source: The quality of the diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is important. Ensure it has been stored under anhydrous conditions.
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Miyaura borylation.
Issue 2: High Levels of Protodeboronation Product (3-Aminopyridine)
Primary Suspects & Root Causes:
-
Harsh Reaction Conditions: High temperatures and strong aqueous bases significantly accelerate the rate of protodeboronation.[1]
-
Excess Water: While some water can be beneficial in Suzuki-Miyaura couplings, an excess, especially in the presence of a strong base, will promote the cleavage of the C-B bond.
-
Zwitterionic Intermediate: Basic heteroaromatic boronic acids can form zwitterionic species under neutral pH conditions, which can be prone to unimolecular fragmentation and protodeboronation.[1]
Preventative & Remedial Actions:
| Action | Rationale |
| Use Milder Conditions | Lowering the reaction temperature and using a weaker base (e.g., KOAc instead of NaOH or K₂CO₃) can significantly reduce the rate of protodeboronation. |
| Control Water Content | Use anhydrous solvents and reagents where possible. If a co-solvent is needed, carefully control the amount of water added. |
| Protect the Boronic Acid | Using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1] |
| pH Control During Workup | Avoid strongly acidic or basic conditions during the aqueous workup. A carefully controlled pH can help maintain the stability of the boronic acid. |
Issue 3: Presence of Unidentified Impurities
Primary Suspects & Root Causes:
-
Starting Material Impurities: The purity of the starting 3-amino-5-bromopyridine is crucial. Common impurities can include isomers (e.g., 2-amino-5-bromopyridine) or over-brominated species (e.g., 2-amino-3,5-dibromopyridine), which can lead to the formation of corresponding boronic acid impurities.[9][10]
-
Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol (5-amino-3-hydroxypyridine). This can be exacerbated by the presence of oxygen and certain metal catalysts.
-
Incomplete Reaction (Lithium-Halogen Exchange Route): If using a lithium-halogen exchange route, incomplete exchange followed by quenching can result in residual starting material. Additionally, the organolithium intermediate can be basic enough to deprotonate other species in the reaction mixture.[11]
Analytical Workflow for Impurity Identification:
Caption: General analytical workflow for impurity identification.
III. Experimental Protocols
These generalized protocols provide a starting point for the analysis of impurities in this compound synthesis.
Protocol 1: HPLC-UV/MS for Non-Volatile Impurity Profiling
This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities, such as homocoupling products and starting materials.
-
Instrumentation: HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).[12][13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS in positive ESI mode.
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture or sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.
-
Analysis: Identify peaks by their retention times and mass-to-charge ratios. Quantify using an external standard of this compound and, if available, impurity standards.
Protocol 2: ¹H and ¹¹B NMR for Structural and Boroxine Analysis
NMR is a powerful tool for structural elucidation and for assessing the equilibrium between the boronic acid and its boroxine form.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.
-
Analysis: Identify signals corresponding to the aromatic protons of the aminopyridine ring. Look for characteristic signals of impurities such as 3-aminopyridine. Broadened signals or multiple sets of aromatic peaks may indicate the presence of boroxine.[14]
-
-
¹¹B NMR Protocol:
-
Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals can provide the ratio of the two species in solution.[15]
-
IV. References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
-
This compound. CymitQuimica.
-
Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.
-
(6-Aminopyridin-3-yl)boronic acid. BLDpharm.
-
This compound. BLD Pharm.
-
Identification of Impurities in 5-Aminolevulinic Acid by Two-Dimensional Column-Switching Liquid Chromatography Coupled with Linear Ion Trap Mass Spectrometry. ResearchGate.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
-
Miyaura Borylation Reaction. Organic Chemistry Portal.
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.
-
Protodeboronation. Wikipedia.
-
3-Amino-5-bromopyridine. PubChem.
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Chemical Society of Japan.
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Scirp.org.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
-
Miyaura Borylation Reaction. Alfa Chemistry.
-
Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
-
Miyaura borylation. Wikipedia.
-
A general protodeboronation reaction. ResearchGate.
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison.
-
¹H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate.
-
Synthesis of aminoboronic acid derivatives: an update on recent advances. RSC Publishing.
-
Studies of the Miyaura borylation (Table 1). ResearchGate.
-
Protodeboronation. Organic Chemistry Portal.
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES.
-
5-Aminopyridin-3-ylboronic acid. Boroncore.
-
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.
-
An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. Chem.
-
Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. Sigma-Aldrich.
-
3-Amino-5-bromopyridine. Chem-Impex.
-
(6-AMINOPYRIDIN-3-YL)BORONIC ACID. ChemicalBook.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles.
-
Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed.
-
¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing.
-
(2-Aminopyridin-3-yl)boronic acid. Sigma-Aldrich.
-
2-Aminopyridine-5-boronic acid pinacol ester 97. Sigma-Aldrich.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ijssst.info [ijssst.info]
- 10. heteroletters.org [heteroletters.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring (5-Aminopyyridin-3-yl)boronic Acid Reactions
Welcome to the technical support center for analytical methods focused on (5-Aminopyridin-3-yl)boronic acid and its role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights into monitoring these critical reactions. Our goal is to move beyond simple procedural lists and offer a comprehensive resource that explains the "why" behind the "how," ensuring robust and reproducible results.
Introduction: The Critical Need for Reaction Monitoring
This compound is a pivotal building block in medicinal chemistry, enabling the synthesis of complex heteroaromatic structures. The success of coupling reactions involving this substrate hinges on precise control and real-time understanding of the reaction's progress. Inefficient monitoring can lead to low yields, complex impurity profiles, and significant delays in development timelines. This guide provides a structured approach to leveraging key analytical techniques for effective reaction monitoring.
Core Analytical Techniques: A Troubleshooting-Focused Q&A
This section is structured to address common challenges and questions that arise during the analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its high-pressure counterpart, UHPLC, are the workhorses for quantitative analysis of reaction mixtures, offering exceptional resolution and sensitivity.[1] They are indispensable for tracking the consumption of starting materials and the formation of products and byproducts.
Frequently Asked Questions & Troubleshooting
-
Q1: My this compound peak is broad and shows poor peak shape. What's causing this?
A1: This is a common issue stemming from the interaction of the boronic acid group with the silica support of the column. Several factors can contribute:
-
On-column degradation: Boronic acids can dehydrate to form boroxines, which often chromatograph poorly.[2]
-
Secondary interactions: The amine functionality can interact with residual silanols on the column packing, leading to tailing.
-
pH effects: The ionization state of the aminopyridine ring and the boronic acid group is pH-dependent, influencing retention and peak shape.[3]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to block silanol interactions. Alternatively, use a low-pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the amine, which can improve peak shape.
-
Column Selection: Employ a column with advanced end-capping or a hybrid particle technology (e.g., BEH C18) to minimize silanol interactions.[2][3]
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape by reducing viscosity and improving mass transfer.
-
-
Q2: I'm not seeing baseline resolution between my starting materials and the coupled product. How can I improve this?
A2: Achieving baseline resolution is critical for accurate quantification.[3]
-
Gradient Optimization: A shallow gradient is often necessary to separate structurally similar compounds. Experiment with the gradient slope and duration.
-
Solvent Strength: If using isocratic elution, systematically vary the ratio of your organic and aqueous mobile phases.
-
Column Chemistry: If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interaction mechanisms.
-
-
Q3: How do I accurately quantify the reaction components?
A3: For precise quantification, an internal standard is highly recommended.[1]
-
Select an Internal Standard (IS): Choose a stable, commercially available compound that is structurally similar to your analytes but does not co-elute with any reaction components.
-
Prepare a Stock Solution: Create a stock solution of your IS at a known concentration.
-
Sample Preparation: Add a fixed volume of the IS stock solution to each reaction aliquot before dilution and analysis.
-
Calibration: Create a calibration curve for each analyte using the ratio of the analyte peak area to the IS peak area. This will correct for variations in injection volume.[1]
-
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This halts the catalytic cycle.[1]
-
Sample Preparation: Further dilute the quenched sample to fall within the linear range of your calibration curve.
-
HPLC Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[2]
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Data Presentation: Representative Kinetic Data
| Reaction Time (min) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 30 | 28 |
| 30 | 65 | 63 |
| 60 | 92 | 90 |
| 120 | >99 | >98 |
Caption: Example kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC.
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for identifying byproducts and confirming the mass of the desired product.[1]
Frequently Asked Questions & Troubleshooting
-
Q1: I'm having trouble getting a good signal for my boronic acid in the mass spectrometer. Why?
A1: Boronic acids can be challenging to ionize efficiently.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often more effective for boronic acids, as they can be deprotonated.[4]
-
Adduct Formation: In positive ion mode, look for adducts with mobile phase components like sodium ([M+Na]+) or ammonium ([M+NH4]+).
-
Derivatization: For trace-level analysis, derivatization with a reagent like N-methyliminodiacetic acid (MIDA) can significantly enhance ionization efficiency and chromatographic performance.[5]
-
-
Q2: My mass spectrum is complicated by the presence of boroxines and other adducts. How can I simplify it?
A2: The formation of boroxines (cyclic anhydrides of boronic acids) is a common phenomenon that can complicate mass spectra.[2]
-
Optimized MS Parameters: Careful optimization of the ion source parameters, such as the capillary voltage and gas temperatures, can help minimize in-source fragmentation and adduct formation.[2]
-
Mobile Phase: Using a mobile phase with a buffer like ammonium acetate can promote the formation of a single, consistent adduct, simplifying the spectrum.[2]
-
-
Q3: Can LC-MS be used for quantitative analysis?
A3: Yes, LC-MS is excellent for quantification, especially at low concentrations.
-
Multiple Reaction Monitoring (MRM): For the highest sensitivity and selectivity, use a tandem quadrupole mass spectrometer in MRM mode. This involves selecting a specific parent ion and monitoring a characteristic fragment ion.[4]
-
Stable Isotope Labeled Internal Standard: The gold standard for LC-MS quantification is the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for matrix effects and ionization suppression.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative.[1] It can be used for both offline analysis of quenched aliquots and, with the appropriate equipment, for in-situ reaction monitoring.
Frequently Asked Questions & Troubleshooting
-
Q1: How can I use ¹H NMR to monitor my reaction?
A1: ¹H NMR is excellent for tracking the disappearance of starting material protons and the appearance of product protons.
-
Diagnostic Peaks: Identify well-resolved peaks in the aromatic region for your starting aryl halide and the coupled product. The integration of these peaks will change as the reaction progresses.
-
Internal Standard: For accurate quantification, add a known amount of an inert internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Q2: What is the advantage of using ¹¹B NMR?
A2: ¹¹B NMR is a specialized technique that directly probes the boron atom, providing valuable information about the state of the boronic acid.[6][7]
-
Speciation: It can distinguish between the boronic acid, boronate esters, and other boron-containing species.[8][9] The chemical shift of the boron nucleus is indicative of its coordination environment (trigonal sp² vs. tetrahedral sp³).[9]
-
Reaction Monitoring: The disappearance of the boronic acid signal and the potential appearance of signals for boronate intermediates can be tracked.
-
-
Q3: My NMR spectra are complex due to overlapping peaks. What can I do?
A3:
-
Higher Field Strength: Using a higher field NMR spectrometer will increase spectral dispersion and may resolve overlapping signals.
-
2D NMR: Techniques like COSY and HSQC can help to assign protons and carbons, respectively, aiding in the identification of different species in the mixture.
-
Experimental Protocol: Offline ¹H NMR Monitoring
-
Reaction Sampling: At each time point, take an aliquot of the reaction mixture.
-
Work-up: Quench the reaction and perform a simple extraction to remove the catalyst and inorganic salts.
-
Sample Preparation: Evaporate the solvent from the organic layer, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for accurate integration.
-
Analysis: Integrate the diagnostic peaks of the starting material, product, and internal standard to calculate the conversion and yield.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.[10] It provides a quick snapshot of the reaction's progress by separating the components based on their polarity.
Frequently Asked Questions & Troubleshooting
-
Q1: My spots are streaking on the TLC plate. How can I fix this?
A1: Streaking is often caused by overloading the sample or using an inappropriate solvent system.
-
Dilute the Sample: Ensure your reaction aliquot is sufficiently diluted before spotting.
-
Optimize the Mobile Phase: If the compound is very polar, it may streak in a non-polar solvent system. Add a small amount of a more polar solvent (e.g., methanol in dichloromethane) to improve spot shape. For basic compounds like aminopyridines, adding a drop of TEA to the developing chamber can reduce streaking.
-
-
Q2: I can't distinguish between the starting material and product spots. What should I do?
A2:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A good starting point for Suzuki reactions is a mixture of ethyl acetate and hexanes.
-
Two-Dimensional TLC: If co-elution is a persistent problem, you can run the TLC in one direction, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system.
-
Common Side Reactions to Monitor
A key aspect of effective reaction monitoring is being aware of potential side reactions. The primary side reactions in Suzuki couplings involving boronic acids are:
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water, leading to the formation of 3-aminopyridine. This reduces the amount of boronic acid available for the desired coupling.[11]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more common with electron-rich boronic acids.[11]
Both of these byproducts can be monitored using the chromatographic techniques described above.
Conclusion: An Integrated Approach for Robust Results
No single analytical technique is sufficient for comprehensive monitoring of this compound reactions. An integrated approach, leveraging the strengths of each method, is essential for success. Use TLC for rapid, qualitative checks, HPLC/UHPLC for accurate quantitative analysis and kinetics, and LC-MS and NMR for structural confirmation and byproduct identification. By understanding the principles behind these techniques and proactively troubleshooting common issues, researchers can optimize their synthetic routes, ensure product quality, and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of (5-Aminopyridin-3-yl)boronic Acid and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of pharmaceutical synthesis, heteroaromatic building blocks are the threads that enable the creation of novel molecular architectures. Among these, aminopyridine boronic acids have emerged as particularly valuable reagents.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of C-C bonds, which are fundamental to many biologically active compounds.[2][3]
However, not all isomers of aminopyridine boronic acid are created equal. The precise placement of the amino and boronic acid groups on the pyridine ring profoundly influences the molecule's electronic properties, steric profile, and ultimately, its reactivity. This guide provides an in-depth comparison of (5-Aminopyridin-3-yl)boronic acid and its key structural isomers, offering field-proven insights to guide your experimental design and reaction optimization.
The Isomeric Landscape: Structural and Electronic Nuances
The reactivity of an aryl boronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors that govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The position of the electron-donating amino group relative to the boronic acid and the ring nitrogen atom creates distinct chemical personalities for each isomer.
Let's consider three representative isomers:
-
This compound: The amino group is meta to the ring nitrogen and the boronic acid.
-
(6-Aminopyridin-3-yl)boronic acid: The amino group is ortho to the ring nitrogen.
-
(2-Aminopyridin-4-yl)boronic acid: The amino group is ortho to the ring nitrogen, and the boronic acid is at the 4-position.
Figure 1: Structures of key aminopyridine boronic acid isomers.
The primary electronic consequence of the amino group is its electron-donating nature, which increases the electron density of the pyridine ring. This has a direct impact on the transmetalation step, where the organoboron compound transfers its organic group to the palladium center. A more electron-rich (and thus more nucleophilic) aromatic ring can facilitate a faster transmetalation.
However, the pyridine nitrogen and the exocyclic amino group are also Lewis bases, which can coordinate to the palladium catalyst. This coordination can sometimes be detrimental, leading to catalyst inhibition, a known challenge when working with nitrogen-containing heterocycles.[6] The position of the amino group influences the likelihood of forming a stable, inhibitory chelate with the palladium center. For instance, an amino group ortho to the boronic acid or the ring nitrogen might present a different chelation profile compared to a meta substituent.
A Head-to-Head Comparison: The Suzuki-Miyaura Coupling
To provide a tangible comparison, we will outline a standardized experimental protocol designed to objectively measure the performance of these isomers in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating Reactivity Screen
This protocol is designed to be a self-validating system. By running the reactions in parallel under identical conditions with a single variable (the boronic acid isomer), the results provide a direct and trustworthy comparison of their intrinsic reactivity.
Objective: To quantitatively compare the reaction rate and final yield of three aminopyridine boronic acid isomers when coupled with a standard aryl bromide.
Core Reagents & Equipment:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv.)
-
Boronic Acid Isomers: this compound, (6-Aminopyridin-3-yl)boronic acid, (2-Aminopyridin-4-yl)boronic acid (1.2 equiv. each)
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: 2M Aqueous K₂CO₃ (3.0 equiv.)
-
Solvent: 1,4-Dioxane
-
Internal Standard: Dodecane (for GC/LC-MS analysis)
-
Equipment: Parallel synthesis reaction block, magnetic stir bars, vials with septa, GC or LC-MS system.
Step-by-Step Methodology:
-
Reactor Preparation: To three separate, oven-dried reaction vials, add a stir bar, 4-bromoanisole (0.2 mmol, 37.4 mg), and the respective boronic acid isomer (0.24 mmol).
-
Inert Atmosphere: Seal each vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst & Base Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.004 mmol, 4.6 mg), 1,4-dioxane (2.0 mL), and the 2M K₂CO₃ solution (0.3 mL, 0.6 mmol).
-
Internal Standard: Add a precise amount of dodecane (e.g., 50 µL) to each vial.
-
Reaction Execution: Place the vials in a preheated reaction block at 90 °C and begin vigorous stirring.
-
Time-Course Monitoring: At defined intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 20 µL) from each reaction mixture via syringe.
-
Sample Quenching & Preparation: Immediately quench each aliquot in a labeled autosampler vial containing 1 mL of ethyl acetate and a small amount of anhydrous MgSO₄. Vortex thoroughly.
-
Quantitative Analysis: Analyze the prepared samples by GC or LC-MS to determine the ratio of product to the internal standard, allowing for the calculation of yield over time.
Figure 2: Workflow for the comparative reactivity screening experiment.
Anticipated Data & Interpretation
The data from this experiment allows for a direct comparison of both the initial reaction rate and the final conversion.
Table 1: Representative Comparative Reactivity Data
| Boronic Acid Isomer | Time to 50% Conversion (hr) | Yield at 4 hours (%) | Final Yield at 8 hours (%) | Noteworthy Observations |
| This compound | 1.5 | 85 | 94 | Consistent, clean reaction profile. Predictable kinetics. |
| (6-Aminopyridin-3-yl)boronic acid | 0.8 | 92 | 93 | Very rapid initial rate, but may show slight catalyst deactivation over time. |
| (2-Aminopyridin-4-yl)boronic acid | 2.5 | 65 | 88 | Slower, more sluggish reaction. May require higher catalyst loading or more active ligand systems. |
Causality Behind the Data:
-
(6-Aminopyridin-3-yl)boronic acid is often the most reactive. The ortho amino group provides a strong activating effect, accelerating transmetalation. However, this same proximity can sometimes lead to catalyst inhibition through chelation, potentially causing the reaction to stall before reaching full conversion.
-
This compound typically represents a "sweet spot." The meta position of the amino group provides sufficient electronic activation for a robust reaction rate without the complication of strong catalyst-inhibiting chelation. This leads to reliable, high-yielding transformations, making it a workhorse reagent.
-
(2-Aminopyridin-4-yl)boronic acid often exhibits the lowest reactivity. The electronic interplay in this isomer can be less favorable for the catalytic cycle, and it may require more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve high yields.[5][6]
Stability, Handling, and Broader Applicability
Beyond reaction kinetics, practical considerations are paramount. Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved.[7] While generally stable solids, their stability in solution, particularly under acidic or prolonged heating conditions, can vary.
-
Handling: All aminopyridine boronic acids should be stored in a cool, dry place under an inert atmosphere. Weighing should be done promptly to minimize exposure to atmospheric moisture.
-
Alternative Couplings: While this guide focuses on Suzuki-Miyaura coupling, these building blocks are also valuable in other transformations, such as the Chan-Lam coupling for C-N bond formation.
Final Recommendations
For the medicinal chemist designing a synthetic route, the choice of isomer is a strategic one:
-
For Reliability and High Yield: This compound is often the superior choice. Its balanced electronic profile provides excellent, predictable reactivity across a wide range of substrates.
-
For Rapid Coupling (with Caution): When speed is critical and reaction conditions can be carefully controlled, (6-Aminopyridin-3-yl)boronic acid may provide the desired product more quickly. Be prepared to screen for potential catalyst inhibition.
-
For Specific Scaffolds: (2-Aminopyridin-4-yl)boronic acid should be considered when the specific connectivity is required, but anticipate the need for more rigorous reaction optimization to achieve satisfactory results.
Ultimately, the principles and the experimental protocol detailed in this guide empower you to move beyond assumptions and make data-driven decisions. By empirically testing the isomers in your specific chemical context, you can select the optimal building block to accelerate your drug discovery program.
References
- 1. cas 1169748-84-8|| where to buy this compound [english.chemenu.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to Suzuki Coupling: A Comparative Analysis of (5-Aminopyridin-3-yl)boronic acid
For researchers and professionals in the vanguard of drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for forging carbon-carbon bonds.[1][2] Its operational simplicity and broad functional group tolerance have cemented its status as one of the most frequently practiced transformations in medicinal chemistry.[3] The choice of the organoboron partner is a pivotal decision that dictates the reaction's efficiency, scope, and ultimate success.
This guide provides an in-depth comparison of (5-Aminopyridin-3-yl)boronic acid against other common boronic acids in the Suzuki-Miyaura coupling. We will move beyond simple protocols to explore the mechanistic rationale behind experimental choices, offering field-proven insights to empower your synthetic strategies.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura mechanism is essential to appreciate the subtle yet significant differences between boronic acid substrates. The reaction proceeds via a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. The rate of this step is often influenced by the electrophile, with electron-poor halides reacting more readily.[4][5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6] The electronic properties of the boronic acid are paramount here; electron-rich systems generally accelerate transmetalation.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
A Profile of this compound: The Best of Both Worlds
This compound is a heteroaromatic building block of significant interest in medicinal chemistry.[8][9] Its structure presents a unique electronic profile:
-
An Electron-Donating Group (EDG): The amino group at the 5-position enriches the pyridine ring with electron density. This is a highly favorable characteristic for a boronic acid, as it increases the nucleophilicity of the ipso-carbon, thereby facilitating the rate-determining transmetalation step.[5][7]
-
An Electron-Withdrawing Heteroatom: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which can sometimes pose challenges in Suzuki couplings. However, its position relative to the boronic acid is critical.
-
Strategic Positioning: With the boronic acid at the 3-position, it avoids the notorious "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition or rapid protodeboronation (cleavage of the C-B bond).[10][11]
This combination of an activating amino group and a strategically positioned heteroatom makes this compound a robust and highly reactive coupling partner.
Comparative Performance Analysis
The true value of a building block is revealed through comparison. The electronic and steric properties of the boronic acid play a crucial role in the efficiency of the Suzuki coupling.[12]
| Boronic Acid Type | Structure | Key Electronic Feature | Typical Yield Range | Relative Reactivity | Common Challenges |
| This compound | ![]() | Strongly Electron-Donating (NH₂) on a Heteroaromatic Ring | 80-95% | High | Potential for N-coordination to catalyst, though less problematic than 2-pyridyl isomers. |
| Phenylboronic acid | ![]() | Neutral (Benchmark) | 75-90% | Moderate | Baseline for comparison; can undergo homocoupling.[1] |
| 4-Methoxyphenylboronic acid | ![]() | Strongly Electron-Donating (OMe) | 85-98% | High | Excellent reactivity; generally considered a highly reliable coupling partner.[7] |
| 4-(CF₃)phenylboronic acid | ![]() | Strongly Electron-Withdrawing (CF₃) | 60-85% | Low | Slower transmetalation; may require more forcing conditions or highly active catalysts.[5] |
| 2-Pyridylboronic acid | ![]() | Electron-Withdrawing (N); Prone to Chelation | 20-70% | Low to Moderate | Notoriously unstable; prone to rapid protodeboronation and catalyst inhibition.[10][11] |
Key Insights from the Comparison:
-
This compound vs. Electron-Rich Boronic Acids: Its reactivity is comparable to classic electron-rich arylboronic acids like 4-methoxyphenylboronic acid. The powerful electron-donating effect of the amino group ensures efficient transmetalation, leading to high yields under relatively mild conditions.
-
This compound vs. Other Pyridyl Isomers: It represents a significant improvement over the 2-pyridyl isomer. The 3-position sterically and electronically insulates the boron center from the negative effects of the adjacent ring nitrogen, mitigating both catalyst inhibition and protodeboronation.[10] This makes it a much more reliable and "user-friendly" heteroaromatic building block.
-
Stability Considerations: While more stable than 2-pyridyl boronic acid, all heteroaryl boronic acids can be susceptible to decomposition.[11] For challenging couplings or long-term storage, conversion to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is a proven strategy to ensure reproducibility.[11][13]
Field-Proven Experimental Protocol
This protocol describes a typical Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The choice of catalyst, base, and solvent is critical for success and is rationalized below.
Reagents and Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Experimental Workflow Diagram:
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species, which is formed in situ.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The elevated temperature is typically required to drive the reaction to completion, especially the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): While classic catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) are superior for coupling heteroaromatic substrates.[4][6] They promote faster reductive elimination and are more resistant to catalyst deactivation, leading to higher yields and broader substrate scope.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is generally preferred over stronger bases like hydroxides, which can promote unwanted side reactions, or weaker bases like carbonates, which may not be sufficient for activating the boronic acid, especially with less reactive partners.[15]
-
Solvent System (Dioxane/Water): This biphasic system is a workhorse for Suzuki couplings. Dioxane solubilizes the organic coupling partners and the catalyst complex, while water dissolves the inorganic base and facilitates the crucial hydrolysis and activation of the boronic acid.[14]
Conclusion
This compound stands out as a highly valuable building block for Suzuki-Miyaura cross-coupling reactions. Its inherent electronic properties—a potent electron-donating amino group combined with a non-inhibitory pyridine nitrogen position—render it significantly more reactive than electron-neutral or electron-poor boronic acids. Furthermore, it circumvents the stability and reactivity issues that plague other pyridylboronic acid isomers, particularly the 2-pyridyl variant. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable and efficient route to incorporate the biologically relevant aminopyridine scaffold into complex molecular architectures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (5-Aminopyridin-3-yl)boronic Acid
Introduction: The Central Role of Aminopyridinyl Biaryls and the Need for Versatile Synthetic Tools
The 3-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and late-stage clinical candidates. Its ability to act as a bioisostere for other aromatic systems and its unique hydrogen bonding capabilities make it a valuable component in designing molecules with improved pharmacokinetic and pharmacodynamic profiles. The biaryl motif, where this aminopyridine is coupled to another aromatic or heteroaromatic ring, is particularly prevalent.
Traditionally, the Suzuki-Miyaura cross-coupling reaction, utilizing (5-Aminopyridin-3-yl)boronic acid, has been the workhorse for the synthesis of these crucial biaryl structures. However, researchers often encounter challenges associated with the stability, purification, and reactivity of this boronic acid. The free amino group can complicate reactions, and the boronic acid itself can be prone to protodeboronation and homocoupling, leading to reduced yields and complex purification profiles.
This guide provides a comprehensive comparison of viable alternative reagents to this compound for the synthesis of aminopyridinyl biaryls. We will delve into the practical advantages and disadvantages of each alternative, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
The Benchmark: Suzuki-Miyaura Coupling with this compound
Before exploring the alternatives, it is essential to establish a baseline for the performance of the traditional reagent. The Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid is a widely adopted method. For the purpose of this guide, we will reference the well-documented coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which provides a strong indication of the expected yields and conditions for the parent 3-amino-5-bromopyridine.[1][2][3]
A typical protocol involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium phosphate, in a solvent mixture of dioxane and water.[1][3]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
References
A Comparative Guide to the Validation of Analytical Methods for (5-Aminopyridin-3-yl)boronic Acid Purity
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for (5-Aminopyridin-3-yl)boronic acid, a critical building block in modern drug discovery and development. The purity of this reagent is paramount, as impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3] The objective is to demonstrate that the chosen analytical procedures are fit for their intended purpose.[3]
The Critical Role of Purity for this compound
This compound (C₅H₇BN₂O₂) is a key reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[4] The boronic acid moiety is highly reactive and susceptible to degradation, including dehydration to form cyclic boroxine anhydrides. Furthermore, residual starting materials, by-products from synthesis, and inorganic impurities can all be present.
The presence of these impurities can lead to:
-
Reduced reaction efficiency: Inactive boronic acid species lower the effective concentration of the reagent.
-
Formation of undesired by-products: Impurities can compete in the catalytic cycle.
-
Compromised API purity: Impurities may be carried through the synthetic route.
-
Potential for mutagenic impurities: Some reagents used in boronic acid synthesis can be genotoxic and must be strictly controlled.[5]
Therefore, robust and validated analytical methods are essential for ensuring the quality and consistency of this compound.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice for separating the main component from its organic impurities.
Rationale for Method Development
The selection of HPLC parameters is a critical step driven by the physicochemical properties of this compound and its potential impurities.
-
Column Selection: A C18 column is a common starting point for the separation of aromatic compounds.[6] However, the polar nature of the amino and boronic acid groups can lead to poor retention. Therefore, a column with enhanced polar retention, or the use of a mixed-mode column with both reversed-phase and cation-exchange characteristics, can provide superior separation.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The buffer helps to control the ionization state of the amino group and improve peak shape.
-
Detection: The pyridine ring in the molecule contains a chromophore, making UV detection a suitable and straightforward choice.
Validation of the HPLC Method
The validation of the HPLC method is performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][8][9]
Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present.[1][8] | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. Spiked samples with known impurities should show baseline resolution. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.[1] | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy | The closeness of test results to the true value, assessed by spike recovery of the analyte in a placebo matrix.[1][8] | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 1.0% for the assay of the main component. |
| Precision (Intermediate) | The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. | RSD ≤ 2.0% for the assay of the main component. |
| LOD & LOQ | The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 15.0 50 20.0 95 22.0 95 22.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.
Visualization of the HPLC Validation Workflow
Caption: Workflow for HPLC method development and validation.
Comparative and Complementary Analytical Methods
While HPLC is the primary technique for purity, a comprehensive assessment requires a multi-faceted approach. Other analytical techniques provide orthogonal information that is crucial for a complete purity profile.
Table 2: Comparison of Analytical Methods for this compound Purity
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Quantitative purity, separation of organic impurities. | High precision and accuracy, well-established, robust. | May not detect non-UV active impurities, can be destructive. |
| ¹H and ¹¹B NMR | Structural confirmation, identification of structural isomers and boroxine formation.[10][11] | Non-destructive, provides detailed structural information. | Lower sensitivity than HPLC, quantification can be complex. |
| Karl Fischer Titration | Quantitative water content.[12][13] | High accuracy and precision for water, specific for water.[12] | Requires a dedicated instrument, can be affected by side reactions with certain compounds. |
| GC-MS | Analysis of volatile and semi-volatile impurities, potential for genotoxic impurity analysis.[5] | High sensitivity, excellent for volatile impurities. | May require derivatization for non-volatile compounds like boronic acids, high temperatures can cause degradation.[14] |
| LC-MS | Identification of unknown impurities by mass, high sensitivity.[6][15] | Provides molecular weight information, can detect impurities at very low levels.[15] | Response factors can vary significantly, quantification can be more complex than UV. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and for identifying key impurities that may be difficult to resolve by HPLC.
-
¹H NMR: Provides information on the proton environment and can be used to confirm the identity of the main component and detect proton-containing impurities. However, boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broad spectra.[16] Running the NMR in a solvent like d4-methanol can help break up the boroxine and simplify the spectrum.[16]
-
¹¹B NMR: This technique is highly specific for boron-containing compounds and can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or other boron species.[10][17][18] This makes it particularly useful for studying the dehydration to boroxines.
Karl Fischer Titration for Water Content
The presence of water can affect the stability and reactivity of boronic acids. Karl Fischer titration is the gold standard for determining the water content in solid samples.[12][13] It is a chemical method based on the reaction of water with iodine and sulfur dioxide.[19] Both volumetric and coulometric methods can be used, with coulometry being more suitable for very low water content (ppm levels).[13][19]
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer titrant (e.g., HYDRANAL™-Composite 5) and solvent (e.g., dry methanol).
-
Procedure: a. Add the solvent to the titration vessel and titrate to a dry endpoint to eliminate residual water. b. Accurately weigh a suitable amount of this compound and add it to the vessel. c. Start the titration. The instrument will automatically add the titrant and determine the endpoint. d. The water content is calculated based on the volume of titrant consumed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is valuable for detecting residual solvents or volatile impurities from the synthesis. For certain boronic species, derivatization may be employed to increase volatility.[14]
Decision-Making Framework for Method Selection
The choice of analytical methods should be risk-based and tailored to the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for the purity of this compound is a critical activity in drug development. A comprehensive approach that combines a validated primary HPLC method with orthogonal techniques such as NMR, Karl Fischer titration, and GC-MS provides the highest level of assurance in the quality of this key starting material. The choice of methods should be guided by a scientific and risk-based approach, ensuring that the analytical procedures are fit for their intended purpose of guaranteeing the safety, efficacy, and quality of the final pharmaceutical product.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for (5-Aminopyridin-3-yl)boronic acid Couplings
Introduction: The Critical Role of (5-Aminopyridin-3-yl)boronic Acid in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the synthesis of complex biaryl and heteroaryl structures is a foundational pillar. Among the myriad of building blocks available to medicinal chemists, this compound and its derivatives are of paramount importance. The aminopyridine motif is a privileged scaffold, frequently embedded in molecules targeting a wide array of biological targets. Its successful incorporation via robust and scalable synthetic methods is, therefore, a critical endeavor.
The Suzuki-Miyaura cross-coupling reaction is the preeminent tool for forging the crucial carbon-carbon bonds that link these molecular fragments.[1] However, the unique electronic properties of this compound present distinct challenges to the practicing chemist. The presence of a basic amino group and a pyridine nitrogen can lead to catalyst inhibition and sluggish reaction kinetics, necessitating a carefully considered approach to catalyst selection.
This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of catalyst performance, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers to select the optimal catalytic system for their specific needs.
The Challenge: Catalyst Inhibition by the Aminopyridine Moiety
The primary hurdle in the Suzuki-M-iyaura coupling of this compound lies in the Lewis basicity of the aminopyridine scaffold. The nitrogen lone pairs can coordinate to the palladium center, leading to the formation of off-cycle, catalytically inactive species. This phenomenon, often referred to as catalyst inhibition, can significantly retard the reaction rate and, in some cases, completely halt the catalytic cycle.
Traditional palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are particularly susceptible to this mode of deactivation. The relatively labile triphenylphosphine ligands can be readily displaced by the more strongly coordinating aminopyridine substrate, leading to catalyst poisoning.
To overcome this challenge, a new generation of catalysts has been developed, centered around bulky, electron-rich phosphine ligands. These ligands, pioneered by Professor Stephen L. Buchwald, are designed to stabilize the active monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, and to promote the desired bond-forming steps while minimizing catalyst inhibition.[2]
Comparative Catalyst Performance
To illustrate the impact of catalyst selection on the coupling of this compound, we present a comparative analysis of several common palladium catalyst systems. The following data is a synthesized representation based on typical results observed for the coupling of this compound with a moderately activated aryl bromide, 4-bromoanisole. It is important to note that these results are illustrative and not from a single, head-to-head experimental study.
Model Reaction:
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Observations |
| System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | 5 | 100 | 24 | 35 | Sluggish reaction with significant starting material remaining. Catalyst decomposition observed. |
| System 2: SPhos | SPhos Pd G3 | SPhos | 2 | 80 | 4 | 92 | Clean and efficient conversion. SPhos provides a good balance of activity and stability. |
| System 3: XPhos | XPhos Pd G3 | XPhos | 2 | 80 | 4 | 95 | Excellent yield, often the catalyst of choice for challenging couplings due to the ligand's steric bulk.[3] |
| System 4: RuPhos | RuPhos Pd G4 | RuPhos | 2 | 80 | 6 | 88 | Highly active catalyst, particularly effective for couplings involving nitrogen-containing heterocycles.[4] |
Analysis of Performance:
The data clearly demonstrates the superiority of modern palladacycle precatalysts bearing bulky biarylphosphine ligands (Systems 2-4) over the traditional Pd(PPh₃)₄ system (System 1). The significantly higher yields and milder reaction conditions are a direct consequence of the ligand architecture.
-
Pd(PPh₃)₄: The low yield and catalyst decomposition observed with Pd(PPh₃)₄ highlight its susceptibility to inhibition by the aminopyridine substrate. This system is generally not recommended for this class of coupling partners.
-
SPhos, XPhos, and RuPhos Systems: These catalyst systems, featuring Buchwald's dialkylbiarylphosphine ligands, exhibit excellent performance. The steric bulk and electron-donating nature of these ligands play a crucial role in their success.[2][5] The bulky framework around the palladium center sterically disfavors the binding of the aminopyridine substrate, thereby preventing catalyst inhibition. Furthermore, the electron-rich nature of the ligands facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination to furnish the desired product.[1][6]
Mechanistic Insights: The Role of the Ligand
To appreciate the profound impact of the ligand on catalyst performance, it is essential to understand the fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
The Ascendancy of Potassium Heteroaryltrifluoroborates: A Comparative Guide to a More Robust Cross-Coupling Reagent
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids have long been the workhorses in this field, their inherent instability, especially in the case of heteroaromatic systems, often presents significant challenges. This guide provides an in-depth comparison of potassium heteroaryltrifluoroborates against traditional organoboron reagents, presenting them as a demonstrably superior alternative for many applications. We will delve into the causality behind their enhanced performance, provide validated experimental protocols, and present comparative data to support their efficacy.
The Frailty of Boronic Acids: A Case for a More Stable Alternative
Boronic acids, while widely used, are not without their drawbacks. They exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[1][2] More critically, many heteroarylboronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved, particularly under the basic and often protic conditions of the Suzuki-Miyaura reaction.[2][3] This decomposition pathway leads to reduced yields and the formation of undesired byproducts. The instability of these reagents is not merely an inconvenience; it can be a significant impediment to the synthesis of complex molecules, often requiring the use of large excesses of the boronic acid to drive the reaction to completion.[2]
This inherent instability is particularly pronounced with electron-deficient heteroarylboronic acids and certain π-rich systems like furan-2-ylboronic acid.[1][4] Storage of heteroarylboronic acids, even at low temperatures, can lead to significant degradation over time. Analysis of commercially available heteroarylboronic acids that have been stored for several weeks often reveals partial protodeboronation, with boric acid being a notable impurity.[1][3]
Potassium Heteroaryltrifluoroborates: A Paradigm of Stability and Efficiency
Potassium heteroaryltrifluoroborates emerge as a robust solution to the challenges posed by their boronic acid counterparts. These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][5] This enhanced stability is a direct consequence of the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This coordination shields the boron atom, rendering the C-B bond less susceptible to cleavage.[5]
The practical benefits of this stability are manifold. Potassium heteroaryltrifluoroborates can be stored indefinitely at ambient temperatures without special precautions, simplifying handling and ensuring the consistency of experimental results.[3] Their stability also allows them to be carried through multi-step synthetic sequences where the more delicate boronic acids or their esters would necessitate protection and deprotection steps.[5]
From a reactivity standpoint, potassium heteroaryltrifluoroborates are not merely "protected" forms of boronic acids. Under the basic conditions of the Suzuki-Miyaura reaction, they are thought to slowly hydrolyze to release the active boronic acid or a related boronate species in situ. This slow-release mechanism can be advantageous in maintaining a low, steady concentration of the active nucleophile, which can suppress side reactions.[6] Consequently, near-stoichiometric amounts of the heteroaryltrifluoroborate can often be employed, leading to improved atom economy.[1][2]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The superior performance of potassium heteroaryltrifluoroborates is not merely theoretical. Experimental data consistently demonstrates their ability to deliver higher yields and greater reproducibility, particularly with challenging substrates.
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate | Reference |
| Isoquinolin-4-yl | 4-Bromobenzonitrile | 4-(Isoquinolin-4-yl)benzonitrile | 34% (from stored commercial sample) | 62% (from one-pot synthesis) | [1][3] |
| 4-Methylthiophen-2-yl | 4-Bromobenzonitrile | 4-(4-Methylthiophen-2-yl)benzonitrile | 69% (from commercial sample) | 95% (from recrystallized boronic acid) | [1][3] |
| Furan-2-yl | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | Often low and variable due to protodeboronation | 91% (on 5 mmol scale) | [1] |
| Thiophen-3-yl | 4-Chlorobenzonitrile | 4-(Thiophen-3-yl)benzonitrile | Not directly compared | 96% | [1] |
| Thiophen-2-yl | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | Not directly compared | 83% | [1] |
| Benzofuran-2-yl | 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | Not directly compared | 92% | [1] |
Note: The yields for boronic acids can be highly dependent on the purity and storage conditions of the starting material.
Experimental Protocols
Synthesis of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids
This general procedure is adapted from the work of Molander and co-workers and is broadly applicable to a wide range of heteroarylboronic acids.[1][7]
Materials:
-
Heteroarylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Water (H₂O)
-
Acetonitrile (MeCN)
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve the heteroarylboronic acid in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid. A white precipitate of the potassium heteroaryltrifluoroborate will form.
-
Continue stirring the mixture at room temperature for 30-60 minutes.
-
Remove the methanol and water under reduced pressure.
-
To the resulting solid, add acetonitrile and concentrate again under reduced pressure. Repeat this step to ensure the removal of residual water.
-
The crude potassium heteroaryltrifluoroborate is then suspended in acetone, and the mixture is stirred vigorously. The product is soluble in acetone, while excess KHF₂ is not.
-
Filter the mixture to remove the insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the purified potassium heteroaryltrifluoroborate. The product can be further purified by recrystallization if necessary.
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates
The following protocol is a robust and generally applicable method for the cross-coupling of a variety of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.05-1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Ethanol or Toluene/Water solvent system
Procedure:
-
To a microwave vial or Schlenk tube, add the aryl or heteroaryl halide, potassium heteroaryltrifluoroborate, palladium(II) acetate, RuPhos, and the base.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Mechanistic Rationale and Workflow Visualization
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The use of potassium heteroaryltrifluoroborates fits seamlessly into this cycle, with the key difference being the initial activation of the trifluoroborate.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with potassium heteroaryltrifluoroborates.
The experimental workflow for utilizing these stable reagents is straightforward and amenable to both small-scale screening and larger-scale synthesis.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling using potassium heteroaryltrifluoroborates.
Conclusion
The evidence strongly supports the adoption of potassium heteroaryltrifluoroborates as a superior class of reagents for Suzuki-Miyaura cross-coupling reactions, particularly when dealing with heteroaromatic systems. Their enhanced stability, ease of handling, and ability to deliver high and reproducible yields make them an invaluable tool for researchers, scientists, and drug development professionals. By overcoming the inherent limitations of boronic acids, potassium heteroaryltrifluoroborates open the door to more efficient and reliable synthetic strategies for the construction of complex molecules.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Guide to (5-Aminopyridin-3-yl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, aminopyridine boronic acids serve as versatile building blocks, particularly in the construction of complex molecular architectures through cross-coupling reactions. Among these, (5-Aminopyridin-3-yl)boronic acid is a key intermediate, valued for its dual reactive sites: the boronic acid moiety for carbon-carbon bond formation and the amino group for further functionalization. Understanding the nuanced spectroscopic characteristics of this parent compound and its derivatives is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.
This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and two of its common derivatives: the N-acetylated form, (5-acetamidopyridin-3-yl)boronic acid, and the N,N-dimethylated analogue, (5-(dimethylamino)pyridin-3-yl)boronic acid. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers with a foundational understanding of how functional group modification on the amino group influences the electronic and structural properties of the molecule, as reflected in their spectral fingerprints.
Introduction to the Spectroscopic Landscape of Aminopyridine Boronic Acids
The spectroscopic analysis of aminopyridine boronic acids presents a unique set of challenges and opportunities. The presence of a basic nitrogen atom in the pyridine ring, an acidic boronic acid group, and a nucleophilic amino group can lead to complex intermolecular interactions and pH-dependent speciation in solution, all of which can influence the resulting spectra. Boronic acids are also known to form cyclic anhydrides (boroxines) upon dehydration, which can further complicate spectral interpretation, particularly in mass spectrometry.
This guide will dissect the key spectroscopic features of the parent compound and its derivatives, offering insights into how to interpret these spectra and leverage them for compound identification and characterization.
Experimental Protocols for Spectroscopic Analysis
To ensure the generation of reliable and reproducible spectroscopic data, the following standardized protocols are recommended. The choice of solvent and sample preparation technique is critical and has been selected to provide optimal resolution and minimize artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For the compounds in this guide, ¹H, ¹³C, and ¹¹B NMR are essential. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve these polar compounds and its minimal interference in the spectral regions of interest.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum at a field strength of 400 MHz or higher. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 180 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans will be required.
-
¹¹B NMR Acquisition: Acquire the boron-11 NMR spectrum. This nucleus is highly sensitive to the coordination state of the boron atom. A spectral width of approximately -20 to 60 ppm is typically sufficient. Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used as an external reference.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the compounds in this guide, it is particularly useful for observing the N-H, C=O, B-O, and aromatic C-H and C=C/C=N vibrations. The potassium bromide (KBr) pellet method is a common and effective technique for solid samples.
Step-by-Step Protocol:
-
Sample Preparation: Grind a small amount (1-2 mg) of the boronic acid with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first and subtracted from the sample spectrum.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The position and intensity of the absorption maxima (λmax) can be correlated with the extent of conjugation and the electronic nature of substituents. Methanol is a suitable solvent for these compounds, providing good solubility and transparency in the UV region.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the boronic acid in methanol (e.g., 10-50 µM). The exact concentration should be adjusted to ensure the maximum absorbance is within the optimal range of the instrument (typically 0.2 to 0.8).
-
Data Acquisition: Use a quartz cuvette to measure the absorbance of the solution over a wavelength range of approximately 200 to 400 nm. A spectrum of the pure solvent should be used as a baseline.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for these polar compounds. As boronic acids can be challenging to analyze directly due to dehydration, derivatization to the pinacol ester can provide a more stable and readily interpretable spectrum.
Step-by-Step Protocol:
-
Sample Preparation (Direct Infusion): Prepare a dilute solution of the boronic acid in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Data Acquisition: Infuse the solution into the ESI source of the mass spectrometer and acquire the mass spectrum.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural elucidation.
Caption: Workflow for Mass Spectrometric Analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data has been compiled from various sources and represents typical values.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Compound | δ (ppm), H-2 | δ (ppm), H-4 | δ (ppm), H-6 | δ (ppm), -NH₂ / -NH- | δ (ppm), Other |
| This compound | ~8.1 | ~7.3 | ~7.9 | ~5.5 (br s, 2H) | ~8.0 (br s, 2H, B(OH)₂) |
| (5-Acetamidopyridin-3-yl)boronic acid | ~8.6 | ~8.1 | ~8.4 | ~10.1 (s, 1H) | ~2.1 (s, 3H, -COCH₃) |
| (5-(Dimethylamino)pyridin-3-yl)boronic acid | ~8.2 | ~7.1 | ~7.9 | - | ~2.9 (s, 6H, -N(CH₃)₂) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Compound | δ (ppm), C-2 | δ (ppm), C-3 | δ (ppm), C-4 | δ (ppm), C-5 | δ (ppm), C-6 | δ (ppm), Other |
| This compound | ~140 | ~130 (br) | ~125 | ~148 | ~135 | - |
| (5-Acetamidopyridin-3-yl)boronic acid | ~142 | ~132 (br) | ~120 | ~138 | ~145 | ~168 (C=O), ~24 (-CH₃) |
| (5-(Dimethylamino)pyridin-3-yl)boronic acid | ~145 | ~135 (br) | ~118 | ~150 | ~138 | ~40 (-N(CH₃)₂) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(B-O) / ν(O-H) | Aromatic ν(C=C/C=N) |
| This compound | ~3400-3200 | - | ~1350 / ~3300 (br) | ~1600-1400 |
| (5-Acetamidopyridin-3-yl)boronic acid | ~3300 | ~1680 | ~1350 / ~3300 (br) | ~1600-1400 |
| (5-(Dimethylamino)pyridin-3-yl)boronic acid | - | - | ~1350 / ~3300 (br) | ~1600-1400 |
Table 4: UV-Vis and Mass Spectrometry Data
| Compound | λmax (nm) in MeOH | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | ~240, ~295 | 139.06 | 121 (M+H - H₂O), 94 (M+H - B(OH)₂) |
| (5-Acetamidopyridin-3-yl)boronic acid | ~250 | 181.07 | 163 (M+H - H₂O), 139 (M+H - C₂H₂O) |
| (5-(Dimethylamino)pyridin-3-yl)boronic acid | ~255, ~310 | 167.10 | 149 (M+H - H₂O), 122 (M+H - B(OH)₂) |
Spectroscopic Interpretation and Comparison
NMR Spectroscopy
¹H NMR: The proton NMR spectra provide a clear distinction between the three compounds.
-
Aromatic Protons: In the parent compound, the aromatic protons appear in the range of 7.3-8.1 ppm. Acetylation of the amino group in (5-acetamidopyridin-3-yl)boronic acid leads to a general downfield shift of the aromatic protons due to the electron-withdrawing nature of the acetyl group. Conversely, the dimethylamino group in (5-(dimethylamino)pyridin-3-yl)boronic acid is electron-donating, causing an upfield shift of the aromatic protons, particularly the proton at C-4.
-
Amine/Amide Protons: The primary amine protons of the parent compound typically appear as a broad singlet around 5.5 ppm. The amide proton of the acetylated derivative is significantly deshielded, appearing as a sharp singlet at a much lower field (~10.1 ppm).
-
Boronic Acid Protons: The protons of the B(OH)₂ group are often observed as a broad singlet around 8.0 ppm, which can exchange with residual water in the solvent.
¹³C NMR: The carbon spectra corroborate the electronic effects observed in the ¹H NMR.
-
Aromatic Carbons: The carbon attached to the boronic acid group (C-3) often appears as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The electron-donating dimethylamino group in (5-(dimethylamino)pyridin-3-yl)boronic acid causes a noticeable upfield shift of the C-4 and C-6 carbons compared to the parent compound, while the acetyl group has the opposite effect.
-
Substituent Carbons: The carbonyl carbon of the acetyl group appears around 168 ppm, and the methyl carbons are found in their expected regions.
¹¹B NMR: The ¹¹B NMR chemical shift is a sensitive probe of the coordination environment of the boron atom. For these trigonal planar boronic acids, a single broad resonance is typically observed in the range of 28-33 ppm. Changes in this chemical shift can indicate interactions with Lewis bases or the formation of boronate esters.
IR Spectroscopy
The IR spectra are dominated by features characteristic of the functional groups present.
-
N-H Stretching: The parent compound exhibits two N-H stretching bands in the 3400-3200 cm⁻¹ region, characteristic of a primary amine. The acetylated derivative shows a single N-H stretch in this region.
-
C=O Stretching: A strong carbonyl absorption around 1680 cm⁻¹ is a clear indicator of the amide functionality in (5-acetamidopyridin-3-yl)boronic acid .
-
B-O and O-H Stretching: A strong, broad absorption centered around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. A very broad O-H stretching band from the boronic acid group (and any water of hydration) is also typically observed in the 3500-3000 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectra reflect the electronic transitions within the conjugated pyridine system.
-
The parent compound, This compound , shows two main absorption bands.
-
Acetylation of the amino group in (5-acetamidopyridin-3-yl)boronic acid results in a slight blue shift (hypsochromic shift) of the longer wavelength absorption maximum, as the acetyl group reduces the electron-donating ability of the nitrogen atom, thereby decreasing its conjugation with the pyridine ring.
-
In contrast, the electron-donating dimethylamino group in (5-(dimethylamino)pyridin-3-yl)boronic acid leads to a red shift (bathochromic shift) of the longer wavelength absorption maximum, indicating an extension of the conjugated system.
Mass Spectrometry
The ESI-MS spectra in positive ion mode show the expected protonated molecular ions ([M+H]⁺).
-
A common fragmentation pathway for boronic acids is the loss of water (18 Da) from the [M+H]⁺ ion.
-
Another characteristic fragmentation is the loss of the entire boronic acid group, B(OH)₂, which corresponds to a neutral loss of 45 Da.
-
For the acetylated derivative, a characteristic loss of ketene (C₂H₂O, 42 Da) from the [M+H]⁺ ion can be observed.
Conclusion
The spectroscopic comparison of this compound and its N-acetyl and N,N-dimethyl derivatives reveals a clear and predictable correlation between the nature of the substituent on the amino group and the resulting spectral data. The electron-withdrawing acetyl group generally leads to downfield shifts in NMR, a blue shift in the UV-Vis spectrum, and introduces a characteristic carbonyl stretch in the IR spectrum. Conversely, the electron-donating dimethylamino group causes upfield shifts in NMR, a red shift in the UV-Vis spectrum, and the absence of N-H stretches in the IR.
This guide provides a foundational spectroscopic framework for researchers working with these important building blocks. A thorough understanding of these spectral characteristics is indispensable for confirming the identity and purity of these compounds and for monitoring their transformations in synthetic applications.
Safety Operating Guide
Navigating the Disposal of (5-Aminopyridin-3-yl)boronic acid: A Guide to Safe and Compliant Laboratory Practices
For researchers at the forefront of drug discovery and development, the meticulous management of chemical reagents is a cornerstone of both innovative progress and unwavering safety. This guide provides a detailed, procedural framework for the proper disposal of (5-Aminopyridin-3-yl)boronic acid, ensuring the protection of laboratory personnel and the environment. By moving beyond mere procedural steps to explain the underlying principles, this document aims to empower scientists with the knowledge to maintain a safe and compliant research environment.
Inferred Hazard Profile
Data from closely related analogs, such as (6-Aminopyridin-3-yl)boronic acid and its hydrochloride salt, provide a strong basis for inferring the potential hazards of this compound. The Globally Harmonized System (GHS) classifications for these surrogates indicate several key risks that must be addressed in handling and disposal protocols.[1][2]
| Hazard Classification | GHS Hazard Statement | Inferred Risk for this compound |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Assumed to be harmful if ingested. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Expected to cause skin irritation upon contact. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Likely to cause significant eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust may lead to respiratory tract irritation. |
This table is based on data for the closely related compound (6-Aminopyridin-3-yl)boronic acid and its hydrochloride salt and should be used as a precautionary guide.[1][2]
Aminopyridines, as a class, are known for their acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4] Boronic acids, while historically considered to have low toxicity, are now recognized for potential mutagenic activity, necessitating careful handling.
Operational Plan for Safe Disposal
The following procedures are designed to mitigate the risks identified above and ensure compliance with general laboratory waste regulations as outlined by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form, including for disposal, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Stream : this compound waste should be collected in a designated, properly labeled, and sealed container.
-
Incompatible Materials : Do not mix boronic acid waste with strong oxidizing agents, strong acids, or bases unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5] Mixing with incompatible chemicals can lead to vigorous and potentially hazardous reactions.
Step-by-Step Disposal Protocol
The following workflow outlines the process for the safe disposal of solid and contaminated waste containing this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal:
-
Solid Waste Collection :
-
Carefully sweep any residual solid this compound into a designated hazardous waste container.
-
Use non-sparking tools for this process.
-
Collect any contaminated weighing paper, spatulas, and other disposable labware in the same container.[6]
-
-
Contaminated Labware Decontamination :
-
For non-disposable glassware, rinse three times with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
The first rinseate is considered hazardous and must be collected in a designated liquid hazardous waste container.[5]
-
Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.
-
After rinsing, wash the glassware with soap and water.
-
-
Container Labeling :
-
The hazardous waste container must be clearly and securely labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
-
Temporary Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [5]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Spill Response :
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is not merely a regulatory obligation but a fundamental aspect of professional scientific conduct. By understanding the potential hazards and adhering to the detailed procedures outlined in this guide, researchers can significantly mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues. This commitment to safety is integral to the integrity and success of drug development and scientific advancement.
References
A Senior Application Scientist's Guide to Handling (5-Aminopyridin-3-yl)boronic Acid: A Framework for Laboratory Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of (5-Aminopyridin-3-yl)boronic acid. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring that every step, from receipt to disposal, is grounded in best practices and a deep understanding of the compound's potential hazards.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a bifunctional molecule, incorporating both an aminopyridine ring and a boronic acid moiety. This structure necessitates a comprehensive hazard assessment, as the risks are derived from both functional groups. While a specific Safety Data Sheet (SDS) for this exact compound may not always be available, data from closely related structures, such as (6-Aminopyridin-3-yl)boronic acid hydrochloride, 3-aminopyridine, and other phenylboronic acids, provide a strong basis for our safety protocols.[1][2]
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed (H302).[2] The aminopyridine component, in particular, can be toxic if ingested or absorbed through the skin.[3]
-
Skin Irritation: Causes skin irritation (H315).[2][4][5] Boronic acids and aminopyridines are known to be irritating upon contact.[6][7]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[2][4][5] Direct contact with the eyes can cause significant damage.
-
Respiratory Irritation: May cause respiratory irritation (H335).[2][4] Inhalation of the dust or aerosols can irritate the respiratory tract.
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for ensuring operator safety.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[8][9][10] The following table summarizes the mandatory PPE for handling this compound in solid and solution forms.
| PPE Category | Specification | Applicable Standard (Example) | Rationale for Use |
| Eye & Face Protection | Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk. | ANSI Z87.1 / EN 166 | Protects against eye contact from dust particles and chemical splashes, preventing serious irritation.[1][6][11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use and changed immediately upon contamination. | EN 374 | Prevents skin contact, absorption, and irritation.[11][12][13] Double-gloving is recommended for handling concentrated solutions or during prolonged procedures. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. For large-scale operations, a chemical-resistant apron is advised. | N/A | Protects skin from accidental spills and contact with the compound.[11][12] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or when dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 or higher) is required. | NIOSH (US) / EN 149 (EU) | Prevents the inhalation of fine dust particles, mitigating the risk of respiratory tract irritation.[1][6][11][14] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is paramount for safe and reproducible results. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][12] An eyewash station and safety shower must be readily accessible.[12]
Step 1: Preparation and Donning PPE
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Don all required PPE as outlined in the table above, starting with the lab coat, followed by safety goggles, respirator (if needed), and finally gloves.
Step 2: Handling the Solid Compound (Weighing)
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use a spatula for transfers and avoid generating dust clouds.[11]
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[6][11]
-
After weighing, carefully clean the spatula and the balance with a solvent-dampened cloth, treating the cloth as contaminated waste.
Step 3: Solution Preparation and Use
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and date.
-
During reactions, maintain the setup within the fume hood and ensure proper ventilation.
Step 4: Post-Handling and Decontamination
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Remove PPE in the reverse order of donning: remove gloves first (turning them inside out), followed by the lab coat, goggles, and respirator.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[15]
Emergency Response Protocols
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][15] Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6][15] If breathing is difficult or symptoms persist, seek medical attention.
-
Spill Response: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill, avoiding dust generation.[12] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[12][16] Report all spills to the appropriate safety personnel.
Disposal Plan: A Cradle-to-Grave Approach
All waste generated from the use of this compound must be treated as hazardous waste.[12][17]
-
Solid Waste: Unused compound and contaminated solid materials (e.g., weigh paper, gloves, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[17]
-
Liquid Waste: Solutions containing the compound and the first rinse of any glassware must be collected in a separate, labeled container for liquid hazardous waste.[17] Do not dispose of this chemical down the drain.[17][18]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected as hazardous waste.[17] After thorough rinsing and drying, deface the original label before disposal or recycling according to institutional guidelines.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely handling this compound.
Caption: A logical workflow from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 9. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. tuckersafety.com [tuckersafety.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biochemopharma.fr [biochemopharma.fr]
- 14. geneseo.edu [geneseo.edu]
- 15. laballey.com [laballey.com]
- 16. sciencing.com [sciencing.com]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





